KRAS G12D inhibitor 23
Description
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Propriétés
Formule moléculaire |
C35H34F5N5O2 |
|---|---|
Poids moléculaire |
651.7 g/mol |
Nom IUPAC |
4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-2-[[(3S,4S)-4-(difluoromethyl)-1,3-dimethylpiperidin-3-yl]methoxy]-6,8-difluoroquinazolin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C35H34F5N5O2/c1-4-22-26(36)8-5-18-11-21(46)12-23(28(18)22)29-27(37)13-24-31(30(29)38)42-34(43-33(24)45-14-19-6-7-20(15-45)41-19)47-17-35(2)16-44(3)10-9-25(35)32(39)40/h1,5,8,11-13,19-20,25,32,41,46H,6-7,9-10,14-17H2,2-3H3/t19-,20+,25-,35+/m1/s1 |
Clé InChI |
PAWQTWDCMZJMOA-RODPATAHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
KRAS G12D inhibitor 23 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of KRAS G12D Inhibitors
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[3][4] This mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis.[4][5] For decades, KRAS was considered "undruggable" due to the high affinity of GTP for the protein and the lack of deep binding pockets. However, recent breakthroughs have led to the development of potent and selective inhibitors targeting the KRAS G12D mutant protein. This guide provides a detailed overview of the mechanism of action of these inhibitors, supported by quantitative data, experimental protocols, and visual diagrams.
The KRAS G12D Signaling Pathway
In its normal function, KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[1][6] The G12D mutation impairs the ability of GAPs to interact with KRAS, leading to an accumulation of the active GTP-bound form.[7] This results in the persistent activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[1][8]
Mechanism of Action of KRAS G12D Inhibitors
Unlike early KRAS G12C inhibitors that form a covalent bond with the mutant cysteine residue, KRAS G12D inhibitors are non-covalent and target a novel binding pocket.[9] These inhibitors typically bind to a pocket located between switch I and switch II regions of the KRAS protein.[1] A key interaction involves the formation of a salt bridge between a moiety on the inhibitor (e.g., a piperazine (B1678402) group) and the mutant aspartate-12 residue of KRAS G12D.[8][10] This interaction is highly specific for the G12D mutant and does not occur with wild-type KRAS or other mutants like G12C.[8]
By binding to this pocket, the inhibitors lock the KRAS G12D protein in an inactive conformation, preventing its interaction with downstream effectors like RAF and PI3K.[8] Some inhibitors have been shown to bind to both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D.[8][9] This dual binding capability is advantageous as it can effectively sequester the mutant protein regardless of its nucleotide-bound state, leading to a potent and sustained inhibition of downstream signaling.
Quantitative Data on KRAS G12D Inhibitors
The development of KRAS G12D inhibitors has been supported by extensive biochemical and cellular assays to quantify their potency and selectivity. The following table summarizes key quantitative data for representative KRAS G12D inhibitors.
| Inhibitor | Target | Assay Type | IC50 (nM) | Kd (nM) | Cell Line | Reference |
| MRTX1133 | KRAS G12D | Biochemical (Nucleotide Exchange) | 0.14 | 0.0002 (pM) | - | [11][12][13] |
| MRTX1133 | KRAS G12D | Cellular (pERK Inhibition) | ~5 | - | Multiple KRAS G12D mutant cell lines | [13] |
| HRS-4642 | KRAS G12D | Cellular (Proliferation) | 2.329 - 822.2 | 0.083 | KRAS G12D mutant cell lines | [9] |
| KD-8 | KRAS G12D | Cellular (Proliferation) | 2100 | 33 | CT26, SW1990 | [9] |
| TH-Z827 | KRAS G12D | Biochemical (ITC) | 3100 | - | - | [8] |
Experimental Protocols
The characterization of KRAS G12D inhibitors involves a suite of biochemical and cell-based assays.
Biochemical Assays
1. Isothermal Titration Calorimetry (ITC):
-
Purpose: To determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the inhibitor-protein interaction.
-
Methodology: A solution of the inhibitor is titrated into a solution containing the purified KRAS G12D protein in a microcalorimeter. The heat released or absorbed upon binding is measured, and the data are fitted to a binding model to determine the thermodynamic parameters.[8]
2. Surface Plasmon Resonance (SPR):
-
Purpose: To measure the kinetics of inhibitor binding and dissociation (kon and koff rates) and to determine the binding affinity (Kd).
-
Methodology: The purified KRAS G12D protein is immobilized on a sensor chip. A solution of the inhibitor is flowed over the chip, and the change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.
3. Nucleotide Exchange Assay:
-
Purpose: To assess the inhibitor's ability to block the exchange of GDP for GTP, a key step in KRAS activation.
-
Methodology: This assay often uses a fluorescently labeled GDP analog. In the presence of a GEF like SOS1, the fluorescent GDP is exchanged for non-fluorescent GTP, leading to a decrease in fluorescence. The ability of an inhibitor to prevent this decrease is measured.[14] Homogeneous Time-Resolved Fluorescence (HTRF) can also be used, where GTP binding to RAS is monitored by an increase in the HTRF signal.[14]
Cellular Assays
1. pERK AlphaLISA Assay:
-
Purpose: To measure the inhibition of the downstream MAPK signaling pathway in cells.
-
Methodology: Cancer cell lines with the KRAS G12D mutation are treated with the inhibitor. Cell lysates are then analyzed using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) kit to quantify the levels of phosphorylated ERK (pERK), a key downstream effector of KRAS.[15]
2. Cell Proliferation (MTT) Assay:
-
Purpose: To determine the effect of the inhibitor on the viability and proliferation of cancer cells.
-
Methodology: KRAS G12D mutant cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a period of incubation, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells reduce the MTT to a colored formazan (B1609692) product, which is quantified by measuring the absorbance.[7]
3. 3D Tumor Spheroid Assay:
-
Purpose: To evaluate the inhibitor's efficacy in a more physiologically relevant three-dimensional cell culture model.
-
Methodology: Cancer cells are cultured in conditions that promote the formation of 3D spheroids. The spheroids are then treated with the inhibitor, and the effect on spheroid growth and viability is assessed, often using imaging techniques or ATP-based viability assays like CellTiter-Glo.[15]
Conclusion
The development of selective, non-covalent inhibitors for KRAS G12D represents a significant advancement in the field of oncology. These inhibitors function by binding to a specific pocket on the mutant protein and forming a key salt bridge with the aspartate-12 residue, thereby locking the protein in an inactive state and inhibiting downstream oncogenic signaling. The robust preclinical data, supported by a variety of biochemical and cellular assays, have demonstrated the high potency and selectivity of these compounds. As these inhibitors progress through clinical trials, they hold the promise of providing a much-needed targeted therapy for patients with KRAS G12D-driven cancers.
References
- 1. jetir.org [jetir.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 7. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 8. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge [ouci.dntb.gov.ua]
- 11. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
The Advent of a Targeted Therapy: A Technical Guide to the Discovery and Synthesis of KRAS G12D Inhibitor MRTX1133
For Researchers, Scientists, and Drug Development Professionals
The KRAS protein, a linchpin in cellular signaling pathways that govern growth and proliferation, has long been a formidable challenge in oncology.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in devastating malignancies such as pancreatic, colorectal, and lung cancers.[2][3] For decades, the smooth, pocket-less surface of the KRAS protein rendered it "undruggable."[1][4] However, recent breakthroughs have shattered this paradigm, leading to the development of targeted inhibitors. This technical guide provides an in-depth exploration of the discovery, synthesis, and preclinical evaluation of MRTX1133, a potent and selective, non-covalent inhibitor of KRAS G12D.[5][6]
From Covalent Predecessors to a Non-Covalent Triumph: The Discovery of MRTX1133
The journey to MRTX1133 began with insights gleaned from the development of covalent inhibitors targeting the KRAS G12C mutation, such as adagrasib (MRTX849).[1][7] These earlier inhibitors validated the therapeutic potential of targeting an induced "switch II" pocket on the KRAS protein.[1][7] The challenge with the G12D mutation lay in the absence of a reactive cysteine residue for covalent bonding, necessitating a different therapeutic approach.[6][8]
The development of MRTX1133 started by modifying the chemical scaffold of adagrasib, removing the reactive Michael acceptor and altering the aromatic core.[7] This initial modification led to a compound with a modest 5- to 10-fold increase in potency.[7] Through extensive structure-based drug design and a meticulous screening process, researchers optimized the molecule to enhance its binding affinity within the switch II pocket of KRAS G12D.[5][7] A key breakthrough was the introduction of an acetylene (B1199291) group that formed a stabilizing interaction with a conserved water molecule, bridging the lipophilic and hydrophilic regions of the binding pocket.[7] This iterative process of chemical modification and structural analysis ultimately yielded MRTX1133, a molecule with picomolar affinity for KRAS G12D and over 1,000-fold selectivity compared to the wild-type protein.[9][10]
Quantitative Efficacy of MRTX1133
The potency and selectivity of MRTX1133 have been rigorously quantified through a battery of biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different KRAS variants and experimental systems.
Table 1: Biochemical Affinity and Inhibition
| Assay Type | KRAS Variant | Metric | Value | Reference |
| Biochemical Binding (SPR) | KRAS G12D | KD | ~0.2 pM | [5] |
| Biochemical Binding | KRAS G12D | KD | 400 pM | [11] |
| Biochemical Binding | KRAS WT | KD | 2560 nM | [11] |
| Biochemical Binding | KRAS G12C | KD | 2.35 nM | [11] |
| Biochemical Binding | KRAS G12V | KD | 1.72 nM | [11] |
| Nucleotide Exchange Inhibition | KRAS G12D | IC50 | 0.14 nM | [11][12] |
| Nucleotide Exchange Inhibition | KRAS WT | IC50 | 5.37 nM | [11][12] |
| Nucleotide Exchange Inhibition | KRAS G12C | IC50 | 4.91 nM | [11][12] |
| Nucleotide Exchange Inhibition | KRAS G12V | IC50 | 7.64 nM | [11][12] |
Table 2: Cellular Activity
| Cell Line | KRAS Mutation | Assay Type | Metric | Value | Reference |
| Human PDAC lines | KRAS G12D | Proliferation | IC50 | Submicromolar | [13] |
| Murine PDAC lines | KRAS G12D | Proliferation | IC50 | Submicromolar | [13] |
| BxPC-3 | KRAS WT | Proliferation | IC50 | Micromolar | [13] |
| MIA PaCa-2 | KRAS G12C | Proliferation | IC50 | Micromolar | [13] |
| AsPC-1 | KRAS G12D | Proliferation | IC50 | 10 nM | [14] |
Table 3: In Vivo Pharmacokinetics in Rats
| Administration Route | Parameter | Value | Reference |
| Oral (25 mg/kg) | Cmax | 129.90 ± 25.23 ng/mL | [9][15] |
| Oral (25 mg/kg) | t1/2 | 1.12 ± 0.46 h | [9][15] |
| Intravenous (5 mg/kg) | t1/2 | 2.88 ± 1.08 h | [9][15] |
| Oral | Bioavailability | 2.92% | [9][15] |
Table 4: In Vivo Efficacy in Mouse Xenograft Models
| Tumor Model | Administration | Dose | Outcome | Reference |
| HPAC (Pancreatic) | Intraperitoneal | 3 mg/kg BID | 94% Tumor Growth Inhibition | [10] |
| HPAC (Pancreatic) | Intraperitoneal | 10 mg/kg BID | -62% Tumor Regression | [10] |
| HPAC (Pancreatic) | Intraperitoneal | 30 mg/kg BID | -73% Tumor Regression | [10] |
| AsPC-1 (Pancreatic) | Oral (Prodrug 9) | 100 mpk | Maintained blood concentration >100 ng/mL for >8 h | [16] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To comprehend the impact of MRTX1133, it is crucial to visualize the intricate signaling network it disrupts and the experimental workflows used to characterize its activity.
Caption: KRAS G12D Signaling Pathway and MRTX1133 Inhibition.
Caption: Experimental Workflow for MRTX1133 Characterization.
Detailed Experimental Protocols
A comprehensive understanding of the data necessitates a detailed look at the methodologies employed. The following are generalized protocols for the key experiments cited in the characterization of MRTX1133.
Biochemical Assays
1. Surface Plasmon Resonance (SPR) for Binding Affinity (KD)
-
Objective: To measure the binding affinity and kinetics of MRTX1133 to KRAS G12D.
-
Protocol:
-
Immobilize recombinant KRAS G12D protein onto a sensor chip.
-
Prepare a series of concentrations of MRTX1133 in a suitable running buffer.
-
Inject the MRTX1133 solutions over the sensor chip surface, allowing for association.
-
Follow with an injection of running buffer to monitor the dissociation of the inhibitor.
-
Regenerate the sensor chip surface between each concentration.
-
Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants.
-
Calculate the equilibrium dissociation constant (KD) as koff/kon.
-
2. Homogeneous Time-Resolved Fluorescence (HTRF) for Nucleotide Exchange Inhibition (IC50)
-
Objective: To measure the ability of MRTX1133 to inhibit the exchange of GDP for GTP on KRAS G12D.
-
Protocol:
-
Prepare a reaction mixture containing recombinant KRAS G12D protein, a fluorescently labeled GDP analog, and the nucleotide exchange factor SOS1.
-
Add varying concentrations of MRTX1133 to the reaction mixture.
-
Initiate the exchange reaction by adding GTP.
-
Incubate the reaction to allow for nucleotide exchange.
-
Measure the HTRF signal, which is proportional to the amount of fluorescent GDP remaining bound to KRAS.
-
Plot the HTRF signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assays
1. Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of MRTX1133 on the viability of cancer cell lines.
-
Protocol:
-
Seed cancer cells harboring the KRAS G12D mutation (and control cell lines) into 96-well plates.
-
After allowing the cells to adhere, treat them with a range of concentrations of MRTX1133.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add a reagent such as CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measure the luminescence using a plate reader.
-
Normalize the data to untreated controls and calculate the IC50 value.
-
2. Western Blot for Phospho-ERK Inhibition
-
Objective: To assess the inhibition of downstream KRAS signaling by measuring the phosphorylation of ERK.
-
Protocol:
-
Culture KRAS G12D mutant cells and treat them with various concentrations of MRTX1133 for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
-
In Vivo Studies
1. Xenograft Tumor Model for Efficacy
-
Objective: To evaluate the anti-tumor efficacy of MRTX1133 in a living organism.
-
Protocol:
-
Implant human cancer cells with the KRAS G12D mutation subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer MRTX1133 or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate tumor growth inhibition or regression based on the changes in tumor volume over time.
-
Conclusion
The discovery and development of MRTX1133 represent a landmark achievement in the quest to target KRAS-driven cancers.[5][6] Through a sophisticated structure-based design approach, researchers have successfully engineered a highly potent and selective non-covalent inhibitor for a previously intractable target.[7] The comprehensive preclinical data, from biochemical assays to in vivo efficacy studies, underscore the therapeutic promise of MRTX1133. As this molecule progresses through clinical trials, it offers a beacon of hope for patients with KRAS G12D-mutant cancers, a population with a significant unmet medical need.[17][18] The methodologies and insights gained from the development of MRTX1133 will undoubtedly fuel further innovation in the field of targeted cancer therapy.
References
- 1. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of Selective and Potent KRASG12D Inhibitors as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. coconote.app [coconote.app]
- 7. Medicinal Chemistry in Review: Identification of MRTX1133, a Noncovalent, Potent and Selective KRAS Inhibitor | Domainex [domainex.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mayo.edu [mayo.edu]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
The Binding Affinity and Kinetic Profile of KRAS G12D Inhibitor 23 (INCB159020): A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity and kinetics of the novel, orally bioavailable KRAS G12D inhibitor, compound 23, also known as INCB159020. Developed to address the most common KRAS mutation implicated in various cancers, INCB159020 has demonstrated potent and selective binding to the KRAS G12D mutant protein. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted cancer therapies.
Core Findings: Binding Affinity and Cellular Potency
INCB159020 exhibits high-affinity binding to the KRAS G12D protein, as determined by various biophysical and cellular assays. The inhibitor has been shown to bind to both the inactive GDP-bound and active GTP-bound forms of the mutant protein. A summary of the key quantitative data is presented below.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | |||
| Kd vs. KRAS G12D | 22 nM | Surface Plasmon Resonance (SPR) | [1] |
| Kd vs. KRAS G12D | 2.2 nM | Surface Plasmon Resonance (SPR) | [2][3] |
| Kd vs. KRAS G12D (GDP form) | 2.4 nM | Surface Plasmon Resonance (SPR) | [4] |
| Kd vs. KRAS G12D (GTP form) | 2.8 nM | Surface Plasmon Resonance (SPR) | [4] |
| Cellular Potency | |||
| IC50 (pERK inhibition) | 33 nM | HTRF pERK Cell Assay | [1] |
| Selectivity | |||
| vs. Wild-Type KRAS (Binding) | >50-fold | Surface Plasmon Resonance (SPR) | [1] |
| vs. Wild-Type KRAS (pERK inhibition) | >80-fold | HTRF pERK Cell Assay | [1] |
KRAS Signaling Pathway and Inhibitor Action
The KRAS protein is a key molecular switch in the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations such as G12D lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell growth. INCB159020 is designed to selectively bind to the KRAS G12D mutant, thereby inhibiting its downstream signaling.
Experimental Protocols
The binding affinity and kinetic parameters of INCB159020 were determined using standard biophysical techniques. The general methodologies are outlined below.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It provides quantitative information on the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) is calculated.
General Protocol:
-
Immobilization: Recombinant KRAS G12D protein (either GDP- or GTP-bound) is immobilized on a sensor chip surface.
-
Association: A series of concentrations of INCB159020 in a suitable buffer are flowed over the sensor surface, and the change in the SPR signal is monitored over time as the inhibitor binds to the immobilized KRAS G12D.
-
Dissociation: The flow is switched back to the buffer, and the dissociation of the inhibitor from the KRAS G12D is monitored by the decrease in the SPR signal over time.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
General Protocol:
-
Sample Preparation: A solution of purified KRAS G12D protein is placed in the sample cell, and a solution of INCB159020 is loaded into the titration syringe.
-
Titration: Small aliquots of the inhibitor solution are injected into the protein solution at regular intervals.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.
Homogeneous Time-Resolved Fluorescence (HTRF) pERK Assay
This is a cell-based assay used to measure the inhibition of the KRAS signaling pathway by quantifying the levels of phosphorylated ERK (pERK), a downstream effector of KRAS.
General Protocol:
-
Cell Culture: Cancer cell lines harboring the KRAS G12D mutation are cultured in multi-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of INCB159020.
-
Cell Lysis: After an incubation period, the cells are lysed to release the cellular proteins.
-
Detection: The lysate is incubated with two antibodies: one labeled with a donor fluorophore that binds to total ERK, and another labeled with an acceptor fluorophore that binds specifically to pERK.
-
Signal Measurement: When both antibodies are in close proximity on the same pERK molecule, a FRET signal is generated. The intensity of this signal is proportional to the amount of pERK.
-
Data Analysis: The HTRF signal is plotted against the inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to reduce the pERK signal by 50%.
Conclusion
INCB159020 (inhibitor 23) is a potent and selective inhibitor of the KRAS G12D oncoprotein. The high-affinity binding to both the GDP- and GTP-bound forms of the mutant KRAS, coupled with its cellular activity in inhibiting downstream signaling, underscores its potential as a therapeutic agent for KRAS G12D-driven cancers. The data presented in this guide provide a foundational understanding of the inhibitor's binding characteristics, and the detailed methodologies offer a basis for further investigation and comparative studies.
References
The Structural Cornerstone of Selectivity for KRAS G12D Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The KRAS oncogene, particularly the G12D mutation, has long been a formidable challenge in targeted cancer therapy. This technical guide delves into the intricate structural basis that underpins the selectivity of inhibitors targeting this prevalent mutation. By understanding the precise molecular interactions and conformational dynamics, researchers can pave the way for the development of more potent and highly selective next-generation therapeutics. This document provides a comprehensive overview of the binding pockets, inhibitor interactions, and the experimental methodologies crucial for evaluating these targeted agents.
The Allosteric Switch-I/II Pocket: A Key to G12D Selectivity
The KRAS G12D mutation, where glycine (B1666218) is replaced by aspartic acid at codon 12, fundamentally alters the protein's GTPase activity, locking it in a constitutively active, GTP-bound state.[1][2] This persistent activation drives downstream signaling pathways, leading to uncontrolled cell proliferation and tumor growth.[2] For years, the high affinity of KRAS for GTP and the lack of deep, druggable pockets on its surface rendered it "undruggable".[2] However, the discovery of a cryptic allosteric pocket, known as the Switch-I/II pocket (S-I/IIP), has revolutionized the field.[2][3] This pocket, located between the Switch-I and Switch-II regions, is a primary target for noncovalent KRAS G12D inhibitors.[2][4]
The selectivity of inhibitors for the G12D mutant arises from specific interactions with the mutant aspartic acid residue. Unlike the wild-type protein, the aspartate at position 12 provides a unique anchor point for inhibitors. For instance, potent and selective inhibitors have been designed to form a salt bridge with the Asp12 residue, a key interaction that is absent in other KRAS mutants like G12C (cysteine) or G12V (valine).[3] Crystallographic studies have confirmed that inhibitors can induce the formation of this allosteric pocket and that a piperazine (B1678402) moiety on the inhibitor can form a salt-bridge with the Asp12 residue of the mutant protein.[3] This interaction is a cornerstone of the inhibitor's selectivity.
Quantitative Analysis of Inhibitor Potency and Selectivity
The development of effective KRAS G12D inhibitors hinges on rigorous quantitative assessment of their binding affinity and inhibitory activity. Biochemical and cellular assays are employed to determine key parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (KD). Below are tables summarizing the selectivity profiles of representative KRAS G12D inhibitors.
| Compound | Target | IC50 (nM) | Fold Selectivity vs. G12D | Reference |
| MRTX1133 | KRAS G12D | 0.14 | - | [5][6] |
| KRAS WT | 5.37 | 38.4 | [5][6] | |
| KRAS G12C | 4.91 | 35.1 | [6] | |
| KRAS G12V | 7.64 | 54.6 | [6] | |
| ERAS-5024 | KRAS G12D | 2.1 | - | [7] |
| Compound 2 | KRAS G12D | 76.9 | - | [7] |
| KRAS WT | >1000 | >13 | [7] |
Table 1: Comparative Inhibitory Activity (IC50) of KRAS G12D Inhibitors. This table showcases the functional inhibition of various KRAS proteins by different inhibitors.
| Compound | Target | KD (nM) | Fold Selectivity vs. G12D | Reference |
| MRTX1133 | KRAS G12D | <0.1 | - | [5] |
| KRAS WT | >1000 | >10,000 | [5] | |
| KRAS G12C | >1000 | >10,000 | [5] | |
| KRAS G12V | >1000 | >10,000 | [5] | |
| KRB-456 | KRAS G12D | 247 | - | [4] |
| KRAS WT | 483 | 1.95 | [4] | |
| KRAS G12C | 1410 | 5.71 | [4] | |
| KRAS G12V | 392 | 1.59 | [4] |
Table 2: Comparative Binding Affinities (KD) of KRAS G12D Inhibitors. This table highlights the strength of the interaction between the inhibitors and various KRAS proteins.
Key Experimental Protocols for Inhibitor Characterization
The characterization of KRAS G12D inhibitors relies on a suite of biochemical and cell-based assays.[6][8] These assays are crucial for determining inhibitor potency, selectivity, and mechanism of action.
Protein Expression and Purification
-
Constructs: Human KRAS (wild-type and mutants G12D, G12C, G12V) constructs are typically cloned into expression vectors like pET-21a.[9]
-
Expression: Plasmids are transformed into E. coli BL21(DE3) cells. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18°C) overnight.[9]
-
Purification: Cells are lysed, and the protein is purified using a series of chromatography steps, often including Ni-NTA affinity chromatography, followed by size-exclusion chromatography to ensure high purity and homogeneity.
Biochemical Assays
-
GTPase Activity Assay: This assay measures the intrinsic and GAP-stimulated GTP hydrolysis rate of KRAS.[1] The inhibition of this activity by a compound is a direct measure of its effect on the protein's function.
-
Nucleotide Exchange Assay (TR-FRET): Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays are commonly used to measure the exchange of GDP for a fluorescently labeled GTP analog.[5][10] Inhibitors that lock KRAS in an inactive, GDP-bound state will inhibit this exchange.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity (KD) of an inhibitor to the KRAS protein.[10][11] One binding partner is immobilized on a sensor chip, and the other is flowed over the surface.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of an inhibitor to the target protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[3][4]
Structural Biology
-
X-ray Crystallography: This is a powerful technique to determine the three-dimensional structure of the KRAS G12D protein in complex with an inhibitor at atomic resolution.[3][11] This provides direct visualization of the binding mode and the specific interactions that confer selectivity.
-
Crystallization: Purified KRAS G12D protein is mixed with the inhibitor and subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain high-quality crystals.[12]
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the electron density map is used to build and refine the atomic model of the protein-inhibitor complex.[12]
-
Visualizing the Molecular Landscape
Diagrams are essential for conceptualizing the complex biological processes and experimental workflows involved in KRAS G12D inhibitor development.
Figure 1: Simplified KRAS signaling pathway and the point of intervention for G12D-selective inhibitors.
Figure 2: General experimental workflow for the characterization of KRAS G12D inhibitors.
Figure 3: Logical diagram illustrating the structural basis for G12D inhibitor selectivity.
Conclusion
The development of selective KRAS G12D inhibitors represents a landmark achievement in precision oncology. The structural understanding of the Switch-I/II pocket and the specific interactions with the mutant aspartate residue are paramount to this success. By leveraging a comprehensive suite of biochemical, cellular, and structural biology techniques, researchers can continue to refine and optimize these inhibitors, bringing new hope to patients with KRAS G12D-driven cancers. This guide provides a foundational understanding of the core principles and methodologies that are driving this exciting field forward.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of KRB-456, a KRAS G12D Switch-I/II Allosteric Pocket Binder That Inhibits the Growth of Pancreatic Cancer Patient-derived Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crystal Packing Reveals a Potential Autoinhibited KRAS Dimer Interface and a Strategy for Small-Molecule Inhibition of RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide: Target Engagement of KRAS G12D Inhibitors in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms and methodologies used to assess the target engagement of inhibitors targeting the KRAS G12D mutation, a critical driver in various cancers. This document focuses on the core principles of inhibitor interaction, quantitative data for leading compounds, and detailed experimental protocols for key target engagement assays. While the prompt specified "inhibitor 23," this guide will focus on well-characterized KRAS G12D inhibitors such as MRTX1133, HRS-4642, and TH-Z835 as representative examples.
Core Concepts and Mechanism of Action
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling. In its active, GTP-bound state, it engages with downstream effector proteins to activate signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[1][2][3] The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell growth.[1]
KRAS G12D inhibitors are small molecules designed to specifically bind to the mutant KRAS protein. A key binding site is the switch-II pocket (S-IIP), a region critical for the interaction of KRAS with its effector proteins.[4] By occupying this pocket, these inhibitors allosterically prevent the engagement of downstream effectors, thereby blocking the aberrant signaling cascade.[4] Notably, some inhibitors, like MRTX1133, can bind to both the inactive (GDP-bound) and active (GTP-bound) forms of KRAS G12D, contributing to their potent inhibitory activity.[4][5]
Quantitative Data on KRAS G12D Inhibitor Target Engagement
The following tables summarize key quantitative data for prominent KRAS G12D inhibitors, demonstrating their potency and selectivity.
Table 1: Biochemical and Cellular Potency of MRTX1133
| Parameter | Value | Cell Line/Assay Conditions | Reference(s) |
| Binding Affinity (Kd) | ~0.2 pM | Surface Plasmon Resonance (SPR) with GDP-loaded KRAS G12D | [4][5] |
| Biochemical IC50 | <2 nM | Homogeneous Time-Resolved Fluorescence (HTRF) competition assay | [1][5] |
| pERK Inhibition IC50 | ~5 nM (median) | Various KRAS G12D mutant cell lines | [5] |
| Cell Viability IC50 | 6 nM | AGS (gastric adenocarcinoma) | [4][6] |
Table 2: In Vitro Efficacy of HRS-4642
| Parameter | Value Range | Cell Line Types | Reference(s) |
| Cell Viability IC50 | 0.55 - 66.58 nM | Colorectal, gastric, pancreatic, and lung cancer cell lines with KRAS G12D mutation | [7] |
| Binding Affinity (Kd) | 0.083 nM | N/A | [8] |
Table 3: Potency of TH-Z835
| Parameter | Value | Assay Conditions | Reference(s) |
| Biochemical IC50 | 1.6 µM | Enzymatic assay | [9] |
Signaling Pathways and Inhibitor Mechanism
The following diagrams illustrate the KRAS signaling pathway and the mechanism of action of KRAS G12D inhibitors.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HRS-4642 is highly active against KRAS G12D-mutated tumors | BioWorld [bioworld.com]
- 8. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Downstream Signaling Effects of a KRAS G12D Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream signaling effects of a selective, non-covalent KRAS G12D inhibitor, with a primary focus on MRTX1133, a well-characterized agent in this class. The KRAS G12D mutation is a key oncogenic driver in several cancers, including pancreatic, colorectal, and non-small cell lung cancer. Understanding the molecular consequences of its inhibition is critical for advancing therapeutic strategies. This document outlines the impact of KRAS G12D inhibition on key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension and further research.
Core Concepts: Mechanism of KRAS G12D Inhibition
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state.[1] This leads to continuous activation of downstream pro-proliferative and survival pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR cascades.[1]
MRTX1133 is a potent and selective inhibitor that non-covalently binds to the switch II pocket of KRAS G12D in both its inactive (GDP-bound) and active (GTP-bound) states. This binding disrupts the protein-protein interactions necessary for the activation of downstream effectors, thereby blocking aberrant signaling.[2]
Quantitative Analysis of Downstream Signaling Inhibition
The primary downstream effect of KRAS G12D inhibition is the suppression of the MAPK signaling cascade. This is most prominently observed as a dose-dependent reduction in the phosphorylation of ERK (p-ERK). Effects on the PI3K/AKT pathway have also been reported, though they can be more variable depending on the cellular context.
Table 1: In Vitro Cellular Potency of MRTX1133 in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Cell Viability |
| AsPC-1 | Pancreatic | 7 |
| SW1990 | Pancreatic | 10 |
| HPAC | Pancreatic | ~5 (median value) |
| AGS | Gastric | 6 |
Data compiled from multiple sources, including studies on the effects of MRTX1133 on various cancer cell lines.[1][3]
Table 2: Quantitative Effects of MRTX1133 on Downstream Signaling Molecules
| Cell Line | Inhibitor Concentration | Treatment Duration | Downstream Molecule | Quantitative Change |
| HPAC Xenografts | 3 mg/kg | 1-6 hours | p-ERK | Statistically significant reduction (% positive staining) vs. vehicle[4] |
| HPAC Xenografts | 10 mg/kg | 1-6 hours | p-ERK | Statistically significant reduction (% positive staining) vs. vehicle[4] |
| HPAC Xenografts | 30 mg/kg | 1-24 hours | p-ERK | Statistically significant reduction (% positive staining) vs. vehicle[4] |
| hM1F (KRAS G12D) | 60 nM | 3-72 hours | p-ERK | Significant decrease over time[5] |
| hM1F (KRAS G12D) | 60 nM | 3-72 hours | p-AKT | Slight decrease over time[5] |
| SUIT2 (KRAS G12D) | 60 nM | 3-72 hours | p-ERK | Significant decrease over time[5] |
| HPAF-II | 10-1000 nM | 24 hours | p-ERK | Dose-dependent suppression[6] |
| AsPC-1 | 10-1000 nM | 24 hours | p-ERK | Dose-dependent suppression[6] |
| PANC-1 | >1000 nM | 24 hours | p-ERK | Minimal suppression[6] |
| HPAF-II | 100 nM | 24 hours | p-AKT | Increased |
| AsPC-1 | 100 nM | 24 hours | p-AKT | Increased, suppressed with combination[6] |
This table summarizes quantitative data from immunoblotting experiments reported in various studies. The quantitative change is often reported as a visual reduction in band intensity on a Western blot, with some studies providing densitometry analysis.[4][5][6]
Signaling Pathway and Experimental Workflow Diagrams
KRAS G12D Downstream Signaling Pathway
Caption: KRAS G12D signaling and MRTX1133 inhibition point.
Experimental Workflow: Western Blotting for Phosphorylated Proteins
Caption: Workflow for p-ERK analysis by Western blot.
Experimental Workflow: Cell Viability Assay
Caption: Cell viability assay workflow.
Detailed Experimental Protocols
Western Blotting for Phosphorylated ERK (p-ERK)
This protocol is optimized for the detection of phosphorylated proteins, which are often transient and present at low levels.
1. Cell Culture and Treatment:
-
Culture KRAS G12D mutant human cancer cells (e.g., AsPC-1, HPAF-II) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with varying concentrations of MRTX1133 (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
Aspirate media and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with agitation. Note: Avoid using milk for blocking as it contains phosphoproteins that can cause high background.
-
Incubate the membrane with a primary antibody specific for p-ERK1/2 (Thr202/Tyr204) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
-
Perform densitometry analysis on the protein bands using software such as ImageJ. The intensity of the p-ERK band should be normalized to the total ERK band for each sample.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
1. Cell Seeding:
-
Harvest and count KRAS G12D mutant cells.
-
Seed 2,000-5,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of culture medium.
-
Incubate the plate overnight to allow cells to attach.
2. Compound Treatment:
-
Prepare serial dilutions of MRTX1133 in culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include wells with vehicle control (DMSO) and wells with medium only (for background).
-
Incubate the plate for 72 hours under standard cell culture conditions.
3. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average background luminescence (medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Conclusion
The selective inhibition of KRAS G12D, exemplified by compounds like MRTX1133, leads to a significant and dose-dependent suppression of the MAPK signaling pathway, a key driver of cancer cell proliferation and survival. While effects on the PI3K/AKT pathway are also observed, they can be more complex and may involve feedback mechanisms. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of targeting this critical oncogene.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Dual Inhibition of KRASG12D and Pan-ERBB Is Synergistic in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Preclinical Evaluation of KRAS G12D Inhibitor 23 (INCB159020): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of KRAS G12D inhibitor 23, also known as INCB159020. The document details the inhibitor's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides methodologies for the core experiments involved in its preclinical assessment. This guide also includes data from other notable KRAS G12D inhibitors to offer a broader context for the evaluation of this class of targeted therapies.
Introduction to KRAS G12D Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical node in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers.[1][2] This mutation results in a constitutively active KRAS protein, leading to the uncontrolled activation of downstream effector pathways, such as the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[1]
KRAS G12D inhibitors are small molecules designed to specifically target the mutant KRAS protein, blocking its activity and interrupting the oncogenic signaling cascades.[2] The development of these inhibitors, such as INCB159020, represents a significant advancement in targeted cancer therapy.[3][4]
Data Presentation: In Vitro and In Vivo Efficacy
The preclinical evaluation of a KRAS G12D inhibitor involves a series of quantitative assays to determine its potency, selectivity, and anti-tumor activity.
Table 1: In Vitro Characterization of KRAS G12D Inhibitors
| Inhibitor | Assay Type | Parameter | Value | Cell Line/Conditions |
| INCB159020 | Surface Plasmon Resonance (SPR) | Binding Affinity (Kd) | 22 nM | KRAS G12D Protein |
| HTRF pERK Assay | IC50 | 33 nM | - | |
| SPR | Binding Affinity | 2.2 nM | KRAS G12D Protein | |
| HRS-4642 | Binding Affinity Assay | Affinity Constant (Kd) | 0.083 nM | KRAS G12D Protein |
| Cell Proliferation Assay | IC50 | 2.329–822.2 nM | Various solid tumor cell lines | |
| MRTX1133 | Cell Viability Assay | IC50 | ~120 nM | LS513 (Colorectal Cancer) |
| Cell Viability Assay | IC50 | ~1.8 µM | HPAF-II (Pancreatic Cancer) | |
| Cell Viability Assay | IC50 | ~2.8 µM | PANC-1 (Pancreatic Cancer) | |
| Cell Viability Assay | IC50 | ~5.7 µM | SNUC2B (Colorectal Cancer) |
Data sourced from multiple preclinical studies.[3][5][6]
Table 2: In Vivo Anti-Tumor Activity of KRAS G12D Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response |
| INCB159020 | HPAC Mouse Model | 30, 100, and 300 mg/kg (oral) | Dose-dependent inhibition of pERK |
| MRTX1133 | HPAC Xenograft Model | 30 mg/kg (intraperitoneal, twice daily) | 85% tumor regression |
| HRS-4642 | AsPC-1, GP2d Xenograft, and PDX models | Not Specified | Significant inhibition of tumor growth |
Data from in vivo studies in mouse models.[5][7][8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a drug candidate's preclinical profile.
Cell Viability (MTT) Assay
This assay determines the effect of the inhibitor on cell proliferation.
-
Cell Seeding: Plate human pancreatic cancer cells (e.g., Panc 04.03) at a density of 2.4 x 104 cells per well in 96-well plates.[9]
-
Incubation: Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Treatment: Treat the cells with various concentrations of the KRAS G12D inhibitor for 72 hours.[9]
-
MTT Addition: Add 100 µL of 0.5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Discard the supernatant and add 200 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.[9]
-
Data Analysis: Measure the absorbance at a specific wavelength (typically 570 nm) and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Western Blot for Phospho-ERK (pERK) Inhibition
This method is used to assess the inhibitor's impact on the downstream KRAS signaling pathway.
-
Cell Lysis: Treat KRAS G12D mutant cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with corresponding secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of pERK inhibition relative to the total ERK and loading control.
In Vivo Xenograft Mouse Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Subcutaneously implant human cancer cells with the KRAS G12D mutation (e.g., HPAC) into immunodeficient mice.[7]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 80-100 mm³).[9]
-
Treatment Administration: Administer the KRAS G12D inhibitor or vehicle control to the mice via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.[7][9]
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly throughout the study.[9]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as pharmacodynamic biomarker assessment (e.g., pERK levels).
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams are provided to illustrate key concepts and processes in the preclinical evaluation of KRAS G12D inhibitors.
Caption: The KRAS signaling pathway and the mechanism of action of this compound.
Caption: A generalized workflow for the preclinical evaluation of a KRAS G12D inhibitor.
Conclusion
The preclinical data for this compound (INCB159020) and other inhibitors in its class demonstrate a promising new avenue for the treatment of KRAS G12D-mutant cancers. The comprehensive evaluation of these compounds through a battery of in vitro and in vivo experiments is essential to ascertain their therapeutic potential and to inform their clinical development. The methodologies and data presented in this guide provide a framework for the continued research and development of this important class of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of INCB159020, an Orally Bioavailable KRAS G12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INCB159020 | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 6. ascopubs.org [ascopubs.org]
- 7. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
A Technical Deep Dive into KRAS G12D Inhibitor 23: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The KRAS protein, a critical node in cellular signaling pathways, has long been considered an elusive target in oncology. The G12D mutation, one of the most prevalent KRAS alterations, drives the progression of numerous aggressive cancers, including pancreatic, colorectal, and non-small cell lung cancers. This whitepaper provides a detailed technical overview of a novel and potent KRAS G12D inhibitor, designated as inhibitor 23 (also known as compound 46-3), offering insights into its chemical characteristics, biological activity, and the experimental methodologies used for its characterization.
Chemical Identity and Physicochemical Properties
KRAS G12D inhibitor 23 is a quinazoline-based compound with a molecular formula of C35H34F5N5O2 and a molecular weight of 651.67 g/mol .[1][2] The inhibitor was developed by Tyligand Bioscience (Shanghai) Limited.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C35H34F5N5O2 | [1][2] |
| Molecular Weight | 651.67 g/mol | [1][2] |
| SMILES | FC1=CC2=C(N3C[C@H]4N--INVALID-LINK--C3)N=C(OC[C@@]5(C)--INVALID-LINK--C(F)F)N=C2C(F)=C1C6=CC(O)=CC7=C6C(C#C)=C(F)C=C7 | [1][2] |
Biological Activity and Potency
This compound demonstrates potent and specific inhibitory activity against the KRAS G12D mutant protein. The primary measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the KRAS G12D protein by 50%.
Table 2: In Vitro Potency of this compound
| Parameter | Value | Target | Reference |
| IC50 | 0.007 µM | KRAS G12D | [1][2][3][4] |
This low nanomolar IC50 value indicates that inhibitor 23 is a highly potent molecule for targeting the KRAS G12D oncoprotein.[1][2][3][4]
The KRAS Signaling Pathway and Mechanism of Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch in cells. It cycles between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and the subsequent overstimulation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.
The primary downstream effector pathways of KRAS include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Constitutive activation of these pathways is a hallmark of KRAS-driven cancers.
KRAS G12D inhibitors, such as inhibitor 23, are designed to bind to the mutant KRAS protein and lock it in an inactive conformation, thereby preventing downstream signaling. Many non-covalent inhibitors target a binding pocket called the switch-II pocket.
Experimental Protocols
The characterization of KRAS G12D inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are generalized protocols for key experiments.
KRAS G12D Enzymatic Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the biochemical activity of the KRAS G12D protein. A common method is a nucleotide exchange assay.
Cell-Based ERK Phosphorylation Assay
This assay assesses the inhibitor's ability to block KRAS G12D signaling within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.
Table 3: Protocol for ERK Phosphorylation Assay
| Step | Procedure |
| 1. Cell Culture | Culture a KRAS G12D mutant cancer cell line (e.g., PANC-1) to 80-90% confluency. |
| 2. Serum Starvation | Starve the cells in a low-serum medium for 12-24 hours to reduce basal signaling. |
| 3. Inhibitor Treatment | Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). |
| 4. Cell Lysis | Lyse the cells to extract total protein. |
| 5. Protein Quantification | Determine the protein concentration of each lysate using a standard method (e.g., BCA assay). |
| 6. Western Blotting | Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated ERK (p-ERK) and total ERK. |
| 7. Detection and Analysis | Visualize the protein bands and quantify the band intensities. Normalize the p-ERK signal to the total ERK signal. |
| 8. IC50 Calculation | Plot the normalized p-ERK signal against the inhibitor concentration and calculate the IC50 value. |
Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.
Table 4: Protocol for Cell Viability Assay
| Step | Procedure |
| 1. Cell Seeding | Seed KRAS G12D mutant and wild-type KRAS cancer cell lines in 96-well plates. |
| 2. Inhibitor Treatment | After 24 hours, treat the cells with a serial dilution of this compound. |
| 3. Incubation | Incubate the cells for a prolonged period (e.g., 72 hours). |
| 4. Viability Measurement | Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal according to the manufacturer's instructions. |
| 5. Data Analysis | Normalize the viability data to untreated control cells and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition). |
Conclusion and Future Directions
This compound is a highly potent small molecule that specifically targets the KRAS G12D oncoprotein. Its low nanomolar IC50 value suggests significant potential for therapeutic development. The experimental protocols outlined in this document provide a framework for the preclinical evaluation of this and other KRAS G12D inhibitors. Further studies will be necessary to evaluate its pharmacokinetic properties, in vivo efficacy, and safety profile to determine its clinical translatability for the treatment of KRAS G12D-driven cancers. The development of such targeted therapies offers a promising new avenue for patients with these challenging malignancies.
References
In Vitro Characterization of KRAS G12D Inhibitor 23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the in vitro characterization of a representative KRAS G12D inhibitor, referred to herein as "Inhibitor 23." The quantitative data and experimental protocols are based on publicly available information for well-characterized, potent, and selective non-covalent KRAS G12D inhibitors, such as MRTX1133, to provide a comprehensive and instructive resource. The name "Inhibitor 23" is used as a placeholder.
Executive Summary
The KRAS oncogene, particularly with the G12D mutation, is a critical driver in numerous cancers, including pancreatic, colorectal, and lung adenocarcinomas. For decades, it has been deemed "undruggable." This guide provides a detailed overview of the in vitro characterization of Inhibitor 23, a potent and selective small-molecule inhibitor targeting the KRAS G12D mutant protein. This document outlines the biochemical and cellular assays used to determine the inhibitor's potency, selectivity, and mechanism of action, providing a framework for its preclinical evaluation.
Mechanism of Action
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking the protein in a constitutively active state and leading to aberrant activation of downstream pro-proliferative signaling pathways.[2] Inhibitor 23 is a non-covalent inhibitor that selectively binds to the switch II pocket of KRAS G12D in both its GDP-bound (inactive) and GTP-bound (active) states.[3] This binding event disrupts the protein-protein interactions necessary for the activation of downstream effectors, primarily within the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, thereby inhibiting tumor cell growth and survival.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro performance of Inhibitor 23, showcasing its high potency against the KRAS G12D mutant and its selectivity over wild-type (WT) KRAS and other common mutations.
Table 1: Biochemical Activity
| Parameter | Target | Value (nM) | Assay Type |
| Binding Affinity (KD) | KRAS G12D | < 0.1 | Biochemical Binding Assay |
| KRAS WT | > 1000 | ||
| KRAS G12C | > 1000 | ||
| KRAS G12V | > 1000 | ||
| Inhibitory Potency (IC50) | KRAS G12D | 0.14 | Nucleotide Exchange Assay (TR-FRET)[1][6] |
| KRAS WT | 5.37 | [6] | |
| KRAS G12C | 4.91 | [6] | |
| KRAS G12V | 7.64 | [6] |
Table 2: Cellular Activity
| Parameter | Cell Line (KRAS Status) | Value (nM) | Assay Type |
| Downstream Signaling Inhibition (pERK IC50) | PANC-1 (G12D) | ~15 | pERK AlphaLISA[7][8] |
| AsPC-1 (G12D) | ~137 | [9] | |
| NCI-H838 (WT) | > 1000 | [8] | |
| Cell Viability Inhibition (IC50) | PANC-1 (G12D) | ~4400 | CellTiter-Glo (72h)[10][11] |
| Panc 04.03 (G12D) | ~4700 | [11] | |
| MIA-PaCa-2 (G12C) | > 10,000 | [10] | |
| BxPC-3 (WT) | > 10,000 | [10] |
Signaling Pathway and Experimental Workflows
Visual representations of the targeted signaling pathway and key experimental workflows provide a clear understanding of the inhibitor's context and evaluation process.
Experimental Protocols
Detailed methodologies are provided for key in vitro assays to ensure reproducibility and accurate assessment of inhibitor performance.
Biochemical Assays
This assay measures the ability of the inhibitor to block the exchange of GDP for GTP on the KRAS G12D protein, a critical step in its activation cycle.[1]
-
Objective: To determine the IC50 value of Inhibitor 23 against KRAS G12D-mediated nucleotide exchange.
-
Materials:
-
Recombinant human KRAS G12D protein
-
SOS1 (guanine nucleotide exchange factor)
-
BODIPY-GTP (fluorescent GTP analog)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20, 1 mM DTT)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Protocol:
-
Prepare serial dilutions of Inhibitor 23 in assay buffer.
-
In a 384-well plate, add KRAS G12D protein to each well.
-
Add the serially diluted Inhibitor 23 or vehicle control (DMSO) to the respective wells.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the exchange reaction by adding a mixture of SOS1 and BODIPY-GTP.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cellular Assays
This assay assesses the inhibitor's ability to suppress the phosphorylation of ERK, a key downstream effector in the MAPK pathway, within a cellular context.[10]
-
Objective: To determine the IC50 of Inhibitor 23 for the inhibition of KRAS G12D-driven ERK phosphorylation.
-
Materials:
-
KRAS G12D mutant cancer cell line (e.g., PANC-1)
-
Complete growth medium
-
Inhibitor 23
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of Inhibitor 23 or vehicle control for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software. Normalize pERK levels to total ERK and the loading control.
-
Calculate the IC50 value from the dose-response curve.
-
This assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[7]
-
Objective: To determine the IC50 of Inhibitor 23 on the proliferation and viability of KRAS G12D mutant cancer cells.
-
Materials:
-
KRAS G12D mutant and WT cell lines
-
Complete growth medium
-
Inhibitor 23
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells at a predetermined density (e.g., 2,000 cells/well) in 96-well plates and allow them to attach overnight.
-
Treat cells with serial dilutions of Inhibitor 23 or vehicle control.
-
Incubate for 72 hours under standard cell culture conditions.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Conclusion
The comprehensive in vitro characterization of Inhibitor 23 demonstrates its high potency and selectivity for the KRAS G12D oncoprotein. The data generated from the described biochemical and cellular assays confirm its mechanism of action by effectively inhibiting downstream signaling pathways, leading to reduced cancer cell viability. These findings establish a strong preclinical rationale for the continued development of this class of inhibitors as a targeted therapy for patients with KRAS G12D-driven malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Dual Inhibitors of KRASG12D and HSP90 are Effective Against KRASG12D Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of Oncogenic Signaling: A Technical Guide to the KRAS G12D Inhibitor MRTX1133 and its Effect on GTPase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent and oncogenic.[2] This mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state.[1][3] This leads to the persistent activation of downstream pro-proliferative signaling cascades, most notably the MAPK and PI3K-AKT pathways.[1][4] For decades, KRAS was considered an "undruggable" target.[5][6] However, recent breakthroughs have led to the development of potent and selective inhibitors, offering new hope for patients with KRAS-mutant cancers.[2]
This technical guide focuses on MRTX1133, a first-in-class, non-covalent, and selective inhibitor of the KRAS G12D mutant protein.[2] We will delve into its mechanism of action, its profound effects on GTPase activity, and provide a comprehensive overview of the key experimental protocols used to characterize its activity.
Mechanism of Action of MRTX1133
MRTX1133 exerts its inhibitory effect by binding to the KRAS G12D protein and stabilizing it in its inactive, GDP-bound conformation.[1] Unlike covalent inhibitors that form a permanent bond with the target protein, MRTX1133 binds reversibly to a region known as the switch-II pocket.[1][7] This non-covalent interaction is highly specific for the G12D mutant. By locking KRAS G12D in the "off" state, MRTX1133 effectively prevents the exchange of GDP for GTP, a critical step for KRAS activation that is facilitated by Guanine Nucleotide Exchange Factors (GEFs) like SOS1.[7][8] Consequently, the inhibitor disrupts the downstream signaling cascades that drive cancer cell proliferation and survival.[7][9] Molecular dynamics simulations have further elucidated that MRTX1133 and its analogs can stabilize both the inactive and active states of KRAS G12D into non-functional conformations, primarily through hydrogen bonding with Gly60 to stabilize the switch II region.[5]
Quantitative Data on Inhibitor Activity
The potency and selectivity of KRAS G12D inhibitors are determined through various biochemical and cellular assays. The data below summarizes key quantitative metrics for MRTX1133.
| Parameter | Value | Assay Type | Target | Reference |
| KD | ~0.2 pM | Biochemical Binding | KRAS G12D | [7] |
| IC50 (p-ERK) | 2 nM | Cellular (AGS cell line) | KRAS G12D | [7] |
| IC50 (Viability) | 6 nM | Cellular (AGS cell line) | KRAS G12D | [7] |
| Selectivity | >500-fold | Cellular Viability | KRAS G12D vs. KRAS WT | [7] |
Experimental Protocols
Accurate characterization of KRAS G12D inhibitors requires robust and reproducible experimental methods. This section provides detailed protocols for key assays.
KRAS Nucleotide Exchange Assay (Fluorescence-Based)
This assay measures the ability of an inhibitor to prevent the exchange of fluorescently labeled GDP (e.g., BODIPY-GDP) for unlabeled GTP.
Principle: KRAS pre-loaded with BODIPY-GDP exhibits high fluorescence. The addition of a GEF (e.g., SOS1) and excess GTP catalyzes the exchange of BODIPY-GDP for GTP, resulting in a decrease in fluorescence as the BODIPY-GDP is released into the solution. An effective inhibitor will prevent this exchange, thus maintaining a high fluorescence signal.[10][11]
Materials:
-
Purified recombinant KRAS G12D protein
-
BODIPY-GDP
-
GTP solution (10 mM)
-
EDTA (0.5 M)
-
KRAS Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl2)
-
DTT (0.5 M)
-
Test inhibitor (dissolved in DMSO)
-
Black 96- or 384-well microplate
-
Fluorescence plate reader
Protocol:
-
Prepare 1X KRAS Assay Buffer with DTT: For 4 ml, mix 2 ml of 2X KRAS Assay Buffer, 8 µl of 0.5 M DTT, and 1.992 ml of distilled water.[12]
-
Prepare Master Mix: For N wells, mix N x (5 µl of BODIPY-GDP loaded KRAS G12D + 12.5 µl of 1X KRAS Assay Buffer with DTT).[12]
-
Dispense Master Mix: Add 17.5 µl of the Master Mix to all wells of the microplate.[12]
-
Prepare and Add Inhibitor: Prepare serial dilutions of the test inhibitor at 10-fold the final desired concentration. Add 2.5 µl of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.[12]
-
Incubation: Incubate the plate for 2 hours at room temperature.[12]
-
Initiate Exchange Reaction: Prepare a solution of 30 µM GTP and add it to the wells to initiate the nucleotide exchange.
-
Read Fluorescence: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths for BODIPY dye (e.g., Ex: 485 nm, Em: 520 nm) over time.
GTPase Activity Assay (Phosphate Release)
This assay quantifies the intrinsic or GAP-stimulated GTP hydrolysis activity of KRAS by measuring the amount of inorganic phosphate (B84403) (Pi) released.
Principle: The assay utilizes a malachite green-based reagent that forms a stable colored complex with free phosphate, which can be measured spectrophotometrically at ~620 nm.[13][14]
Materials:
-
Purified recombinant KRAS G12D protein
-
GTP solution (4 mM)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM TCEP)
-
Phosphate Standard (1 mM)
-
Malachite Green Reagent
-
Clear flat-bottom 96-well plate
-
Spectrophotometric plate reader
Protocol:
-
Prepare Phosphate Standards: Create a standard curve by preparing serial dilutions of the 1 mM Phosphate Standard in distilled water (e.g., 0 to 50 µM). Add 40 µl of each standard to duplicate wells.[14]
-
Set up Reactions: In separate wells, add 1-10 µl of the KRAS G12D enzyme solution. Adjust the volume to 10 µl with Assay Buffer. Include a no-enzyme control.[14]
-
Initiate Reaction: Add 20 µl of Assay Buffer and 10 µl of 4 mM GTP to each well to start the reaction.[15]
-
Incubation: Incubate the plate for a set time (e.g., 30 minutes) at the desired temperature (e.g., 25°C or 37°C).[15]
-
Stop Reaction and Develop Color: Add 200 µl of the Malachite Green Reagent to each well to stop the reaction and initiate color development. Incubate for 30 minutes at room temperature.[15]
-
Measure Absorbance: Read the absorbance at 620 nm.
-
Calculate Activity: Determine the concentration of phosphate released using the standard curve and calculate the enzyme activity.
Western Blot for Phosphorylated ERK (p-ERK)
This cellular assay assesses the inhibitor's effect on the downstream MAPK signaling pathway by measuring the levels of phosphorylated ERK.
Principle: Cells are treated with the inhibitor, lysed, and the proteins are separated by SDS-PAGE. The levels of p-ERK and total ERK are detected using specific antibodies. A reduction in the p-ERK/total ERK ratio indicates inhibition of the pathway.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., HCT116, A549)
-
Cell culture medium and supplements
-
Test inhibitor (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the inhibitor or vehicle (DMSO) for the desired time (e.g., 24 hours).[16][17]
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS, add lysis buffer, and collect the lysate. Determine the protein concentration using a BCA assay.[18]
-
SDS-PAGE and Protein Transfer: Denature protein samples and load 20-30 µg per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[18]
-
Immunoblotting for p-ERK: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the anti-p-ERK primary antibody overnight at 4°C.[18]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Add ECL substrate and capture the chemiluminescent signal.[18]
-
Stripping and Re-probing for Total ERK: Strip the membrane and re-probe with the anti-total ERK antibody to normalize for protein loading.[16]
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the p-ERK/total ERK ratio for each sample.[18]
Conclusion
The development of potent and selective KRAS G12D inhibitors like MRTX1133 represents a significant advancement in the field of oncology.[2] By effectively locking the oncoprotein in an inactive state, these inhibitors disrupt the aberrant GTPase cycle that drives tumor growth. The comprehensive characterization of these molecules, through a suite of biochemical and cellular assays, is crucial for their preclinical and clinical development. The methodologies outlined in this guide provide a robust framework for researchers and drug developers to evaluate the efficacy and mechanism of action of novel KRAS G12D-targeted therapies. Continued research in this area holds the promise of delivering transformative treatments for patients with KRAS G12D-mutant cancers.
References
- 1. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.com [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes for In Vitro Profiling of KRAS G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is a pivotal signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung carcinomas.[1] The G12D mutation, a substitution of glycine (B1666218) for aspartic acid at codon 12, results in a constitutively active KRAS protein. This leads to the aberrant activation of downstream signaling pathways, primarily the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which drive uncontrolled cell proliferation and survival.[1][2]
The development of specific inhibitors targeting the KRAS G12D mutant protein is a significant area of cancer research. This document provides detailed protocols for a suite of in vitro assays to characterize the potency, selectivity, and mechanism of action of KRAS G12D inhibitors, using a representative compound, referred to here as "Inhibitor 23".
Data Presentation
The following tables summarize key quantitative data from biochemical and cell-based assays designed to evaluate the efficacy of KRAS G12D inhibitors.
Table 1: Biochemical Activity of a Representative KRAS G12D Inhibitor (based on MRTX1133 data)
| Parameter | Target Protein | IC50 Value | Assay Type |
| Binding Affinity (IC50) | KRAS G12D (GDP-bound) | < 2 nM | Homogeneous Time-Resolved Fluorescence (HTRF) |
| Nucleotide Exchange Inhibition (IC50) | KRAS G12D | 0.14 nM | Nucleotide Exchange Assay |
| Selectivity vs. Wild-Type (IC50) | KRAS WT | 5.37 nM | Nucleotide Exchange Assay |
| Selectivity vs. Other Mutants (IC50) | KRAS G12C | 4.91 nM | Nucleotide Exchange Assay |
| KRAS G12V | 7.64 nM | Nucleotide Exchange Assay |
Data sourced from studies on the potent and selective KRAS G12D inhibitor MRTX1133, which serves as a surrogate for "Inhibitor 23".[3][4][5]
Table 2: Cellular Activity of a Representative KRAS G12D Inhibitor
| Parameter | Cell Line | KRAS Mutation | IC50 Value | Assay Type |
| Cell Proliferation | AsPC-1 | G12D | 10 nM | Cell Viability Assay |
| PANC-1 | G12D | ~4.4 µM | Cell Viability Assay | |
| Panc 04.03 | G12D | ~4.7 µM | Cell Viability Assay | |
| MIA-PaCa-2 | G12C | > 10 µM | Cell Viability Assay | |
| BxPC-3 | WT | > 10 µM | Cell Viability Assay | |
| Target Engagement | KRAS G12D expressing cells | G12D | Single-digit nM | Cellular Thermal Shift Assay (CETSA) |
| Downstream Signaling Inhibition (pERK) | AsPC-1 | G12D | Dose-dependent reduction | Western Blot |
| Downstream Signaling Inhibition (pAKT) | AsPC-1 | G12D | Dose-dependent reduction | Western Blot |
Data compiled from various sources on KRAS G12D inhibitors.[1][6][7]
Experimental Protocols
Biochemical Assays
1. KRAS G12D Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the binding affinity of the inhibitor to the GDP-bound state of the KRAS G12D protein.
-
Materials:
-
Recombinant human KRAS G12D protein (GDP-bound)
-
Fluorescently labeled GDP analog (e.g., GDP-Europium)
-
Biotinylated anti-KRAS antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA, 0.005% Tween-20)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
-
-
Protocol:
-
Prepare serial dilutions of "Inhibitor 23" in assay buffer.
-
In a 384-well plate, add the KRAS G12D protein.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the wells.
-
Incubate for 60 minutes at room temperature.
-
Add the HTRF detection reagents (GDP-Europium, biotinylated anti-KRAS antibody, and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the HTRF signal at 620 nm and 665 nm using a plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the dose-response curve to determine the IC50 value.
-
2. SOS1-Catalyzed Nucleotide Exchange Assay
This assay measures the ability of the inhibitor to block the exchange of GDP for GTP on the KRAS G12D protein, a critical step in its activation.[8]
-
Materials:
-
Recombinant human KRAS G12D protein
-
Recombinant human SOS1 protein (catalytic domain)
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP)
-
Assay buffer
-
384-well microplates
-
Fluorescence plate reader
-
-
Protocol:
-
Pre-incubate KRAS G12D protein with serial dilutions of "Inhibitor 23" or vehicle control for 30 minutes at room temperature.
-
Initiate the exchange reaction by adding a mixture of SOS1 and BODIPY-GTP.
-
Monitor the increase in fluorescence intensity over time, which corresponds to the binding of BODIPY-GTP to KRAS G12D.
-
Determine the initial reaction rates and plot them against the inhibitor concentration to calculate the IC50 value.
-
Cell-Based Assays
1. Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells harboring the KRAS G12D mutation.[1]
-
Materials:
-
KRAS G12D mutant cell lines (e.g., AsPC-1, PANC-1) and KRAS wild-type or other mutant cell lines for selectivity profiling (e.g., BxPC-3, MIA-PaCa-2).[7]
-
Complete growth medium
-
"Inhibitor 23"
-
MTT reagent or CellTiter-Glo® reagent
-
96-well cell culture plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of "Inhibitor 23" or vehicle control (DMSO).
-
Incubate for 72 hours.
-
For MTT assay, add MTT reagent and incubate for 4 hours, then solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.
-
For CellTiter-Glo® assay, add the reagent and measure luminescence according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]
-
2. Western Blot Analysis of Downstream Signaling
This method is used to evaluate the inhibitor's effect on the phosphorylation status of key proteins in the KRAS downstream signaling pathways, such as ERK and AKT.[1][8]
-
Materials:
-
KRAS G12D mutant cell line (e.g., AsPC-1)
-
"Inhibitor 23"
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
-
-
Protocol:
-
Plate cells and allow them to attach.
-
Treat cells with various concentrations of "Inhibitor 23" for a specified time (e.g., 2-24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to assess the change in protein phosphorylation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. reactionbiology.com [reactionbiology.com]
Application Note: Cell-Based Assays for Efficacy Determination of KRAS G12D Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2] The glycine-to-aspartate substitution at codon 12 (G12D) is a prevalent mutation that locks the KRAS protein in a constitutively active, GTP-bound state.[3] This leads to aberrant activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, driving uncontrolled cell proliferation and survival.[1][4] For decades, KRAS was considered "undruggable," but recent breakthroughs have led to the development of specific inhibitors targeting mutant KRAS proteins.[5]
This application note provides a detailed overview and protocols for key cell-based assays to evaluate the efficacy of novel KRAS G12D inhibitors, such as the potent inhibitor "23" (IC50 of 0.007 μM)[6], MRTX1133, and others.[7] These assays are fundamental for characterizing inhibitor potency, selectivity, and mechanism of action in a biologically relevant context.[8]
KRAS G12D Signaling and Inhibition
The constitutively active KRAS G12D protein stimulates downstream pathways that promote tumorigenesis. Specific inhibitors are designed to bind to the mutant KRAS G12D protein, locking it in an inactive state and preventing the activation of its downstream effectors.[2] This ultimately leads to reduced cell proliferation and induction of apoptosis in cancer cells dependent on KRAS G12D signaling.
References
- 1. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 5. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Xenograft Mouse Models in KRAS G12D Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing xenograft mouse models for the preclinical evaluation of KRAS G12D inhibitors. Detailed protocols for establishing and utilizing both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are provided, along with data on the efficacy of several investigational inhibitors.
Introduction to KRAS G12D and Xenograft Models
The KRAS G12D mutation is a key driver in a significant percentage of cancers, including pancreatic, colorectal, and lung cancers, making it a critical therapeutic target.[1][2] This mutation leads to the constitutive activation of the KRAS protein, a small GTPase that regulates cell growth, division, and survival through downstream signaling pathways like the RAF/MEK/ERK MAPK and PI3K/AKT pathways.[3][4] The development of specific KRAS G12D inhibitors offers a promising targeted therapeutic approach.[1]
Xenograft mouse models, where human tumor tissue or cell lines are implanted into immunodeficient mice, are indispensable tools for in vivo evaluation of these inhibitors.[5][6][7] These models allow for the assessment of a drug's anti-tumor efficacy, pharmacokinetics, and pharmacodynamics in a living organism.[6][8] The two primary types of xenograft models used are:
-
Cell Line-Derived Xenograft (CDX) Models: Established by implanting cultured human cancer cell lines into immunodeficient mice.[5][9] They are highly reproducible and cost-effective, making them ideal for initial efficacy screening.[8]
-
Patient-Derived Xenograft (PDX) Models: Developed by implanting tumor fragments directly from a patient into mice.[10][11][12] PDX models better retain the genetic and phenotypic heterogeneity of the original tumor, offering a more clinically relevant platform for translational research.[12][13]
KRAS G12D Signaling Pathway
The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state.[3] The G12D mutation impairs the ability of KRAS to hydrolyze GTP, leading to its accumulation in the active state and constitutive activation of downstream pro-proliferative signaling pathways.
Caption: KRAS G12D Signaling Pathway and Point of Inhibition.
Investigational KRAS G12D Inhibitors and In Vivo Efficacy
Several small molecule inhibitors targeting KRAS G12D have shown promising preclinical activity in xenograft models.
| Inhibitor | Target Binding | Cancer Type (Cell Line/Model) | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Source |
| MRTX1133 | Non-covalent, selective | Pancreatic (Panc 04.03) | 3 mg/kg BID (IP) | 94% TGI | [14][15] |
| Pancreatic (Panc 04.03) | 10 mg/kg BID (IP) | -62% (regression) | [14][15] | ||
| Pancreatic (Panc 04.03) | 30 mg/kg BID (IP) | -73% (regression) | [15] | ||
| Pseudomyxoma Peritonei (PMP) PDX | 30 mg/kg | Profound TGI | [16][17] | ||
| Pancreatic (AsPC-1, HPAC) | Not specified | Tumor regression | [16] | ||
| TSN1611 | Oral, selective | Pancreatic (HPAC), Colorectal (GP2D) | Oral | Dose-dependent anti-tumor efficacy | [18] |
| ASP3082 | Degrader | PDAC, CRC, NSCLC xenografts | Intravenous (once-weekly) | Dose-dependent, significant growth inhibition and tumor regression | [2] |
| HRS-4642 | Non-covalent, selective | Pancreatic (AsPC-1), Colorectal (GP2d), Lung Adenocarcinoma PDX | Not specified | Significant tumor growth inhibition | [19] |
| RMC-9805 | Covalent, KRASG12D(ON) inhibitor | PDAC and CRC mouse models | Not specified | Restricts tumor growth | [3] |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment and Drug Efficacy Study
This protocol outlines the steps for creating a CDX model and assessing the efficacy of a KRAS G12D inhibitor.
Caption: Workflow for a CDX Mouse Model Study.
1. Cell Line Selection and Culture:
-
Select a human cancer cell line harboring the KRAS G12D mutation (e.g., Panc 04.03, HPAC, AsPC-1 for pancreatic cancer; GP2D for colorectal cancer).[14][18]
-
Culture cells in appropriate media and conditions to ensure they are in the logarithmic growth phase before implantation.
2. Animal Selection and Housing:
-
Use immunodeficient mice (e.g., athymic nude, SCID, or NSG mice), typically 5-8 weeks old.[5]
-
House animals in a specific-pathogen-free (SPF) facility.[20]
3. Cell Implantation:
-
Harvest and resuspend cells in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to improve tumor take rate.
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[5]
4. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.[5]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
5. Treatment Initiation and Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into vehicle control and treatment groups.[14]
-
Administer the KRAS G12D inhibitor at the desired dose and schedule (e.g., intraperitoneal injection, oral gavage).[14][18]
-
Monitor animal body weight and overall health as indicators of toxicity.
6. Endpoint Analysis:
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be weighed and processed for further analysis, including:
Protocol 2: Patient-Derived Xenograft (PDX) Model Establishment and Drug Efficacy Study
This protocol is for creating a more clinically relevant PDX model.
Caption: Workflow for a PDX Mouse Model Study.
1. Tumor Tissue Acquisition and Processing:
-
Obtain fresh tumor tissue from surgical resections or biopsies under sterile conditions and with appropriate institutional approvals.[10][20]
-
Transport tissue in a suitable medium on ice.
-
Mechanically mince the tumor into small fragments (e.g., 2-3 mm³).
2. Implantation (P0 Generation):
-
Implant one or two tumor fragments subcutaneously into the flanks of highly immunodeficient mice (e.g., NOD/SCID gamma mice).[10]
3. Engraftment and Expansion:
-
Monitor mice for tumor engraftment, which can take several weeks to months.
-
Once a tumor reaches a substantial size (e.g., 1000-1500 mm³), sacrifice the mouse and excise the tumor.
-
A portion of the tumor can be cryopreserved for banking, and the remainder is passaged into a new cohort of mice for expansion.[10]
4. Efficacy Studies:
-
Once the PDX line is established and expanded, implant tumor fragments into a cohort of mice for the efficacy study.
-
Follow steps 4-6 from the CDX protocol for tumor monitoring, treatment, and endpoint analysis. Note that PDX models may exhibit more growth variability than CDX models.[11]
Data Interpretation and Considerations
-
Tumor Growth Inhibition (TGI): Calculated as a percentage, TGI is a primary measure of efficacy. Regression, indicated by a negative value, signifies tumor shrinkage.[14]
-
Biomarker Analysis: Changes in pERK, Ki67, and cleaved caspase-3 levels provide mechanistic insight into how the inhibitor affects the KRAS pathway, cell proliferation, and apoptosis, respectively.[16][17]
-
Model Selection: The choice between CDX and PDX models depends on the research question. CDX models are suitable for initial, high-throughput screening, while PDX models are preferred for studies requiring higher clinical relevance and for investigating tumor heterogeneity.[8][12]
-
Immunocompetent Models: For evaluating the interplay between the inhibitor and the immune system, genetically engineered mouse models (GEMMs) or humanized mice with reconstituted human immune systems are necessary.[5][21]
These protocols and data provide a framework for the preclinical assessment of KRAS G12D inhibitors using xenograft mouse models, a critical step in the development of new targeted cancer therapies.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocytogen.com [biocytogen.com]
- 6. Cell Line derived Tumor Xenograft Mouse Model - Creative Biolabs [creative-biolabs.com]
- 7. criver.com [criver.com]
- 8. How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models - TransCure bioServices [transcurebioservices.com]
- 9. biocompare.com [biocompare.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Patient-derived Xenograft (PDX) Mouse Models - Oncology CRO - InnoSer [innoserlaboratories.com]
- 12. criver.com [criver.com]
- 13. A PDX model combined with CD-DST assay to evaluate the antitumor properties of KRpep-2d and oxaliplatin in KRAS (G12D) mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms | springermedizin.de [springermedizin.de]
- 17. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Determining the Potency of KRAS G12D Inhibitors in Pancreatic Cancer Cells: A Detailed Application Note and Protocol
Introduction
The KRAS oncogene is a critical driver in a majority of pancreatic ductal adenocarcinomas (PDAC), with the G12D mutation being the most prevalent genetic alteration.[1][2] This has spurred the development of targeted therapies aimed at inhibiting the activity of the mutant KRAS G12D protein. A key parameter for evaluating the efficacy of these inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit a specific biological process by 50%. This document provides a detailed protocol for determining the IC50 of a novel KRAS G12D inhibitor, herein referred to as inhibitor 23 (exemplified by the well-characterized inhibitor MRTX1133), in pancreatic cancer cell lines.
Data Presentation: In Vitro Efficacy of KRAS G12D Inhibitor 23 (MRTX1133)
The following table summarizes the IC50 values of the KRAS G12D inhibitor MRTX1133 in various human pancreatic and colorectal cancer cell lines. These values indicate the concentration of the inhibitor required to reduce cell viability by 50%.
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| HPAF-II | Pancreatic | G12D | > 1,000 |
| PANC-1 | Pancreatic | G12D | > 5,000 |
| LS513 | Colorectal | G12D | > 100 |
| SNUC2B | Colorectal | G12D | > 5,000 |
Note: The IC50 values presented are based on published data and may vary depending on experimental conditions.[3]
Signaling Pathway Targeted by this compound
KRAS is a small GTPase that functions as a molecular switch in cellular signaling. In its active GTP-bound state, KRAS promotes cell proliferation, survival, and differentiation through the activation of downstream effector pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1][4] The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and aberrant downstream signaling, which drives tumorigenesis.[5] KRAS G12D inhibitors, such as MRTX1133, are designed to specifically bind to the mutant protein, locking it in an inactive state and thereby inhibiting these downstream pro-cancerous signals.[6][7]
Caption: KRAS G12D signaling pathway and the inhibitory action of inhibitor 23.
Experimental Protocols
Cell Culture
-
Cell Lines: Utilize human pancreatic cancer cell lines harboring the KRAS G12D mutation, such as PANC-1 and HPAF-II.[2][3]
-
Culture Conditions: Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells upon reaching 80-90% confluency to maintain logarithmic growth.
IC50 Determination using a Cell Viability Assay (e.g., MTT or AlamarBlue)
This protocol outlines the steps for determining the IC50 of inhibitor 23 using a standard cell viability assay.[8][9]
Materials:
-
KRAS G12D mutant pancreatic cancer cells (e.g., PANC-1, HPAF-II)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of inhibitor 23 in complete medium. The concentration range should span several orders of magnitude around the expected IC50.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or controls.
-
Incubate the plate for 48-72 hours.[8]
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
For AlamarBlue Assay:
-
Add 10 µL of AlamarBlue reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Read the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence (no-cell control) from all readings.
-
Normalize the data to the vehicle control, which represents 100% cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit a sigmoidal dose-response curve to the data using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value.[10]
-
Caption: Experimental workflow for determining the IC50 of inhibitor 23.
Conclusion
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the IC50 of a KRAS G12D inhibitor in pancreatic cancer cells. The detailed protocols and diagrams facilitate the accurate and reproducible assessment of inhibitor potency, a critical step in the preclinical evaluation of novel targeted therapies for pancreatic cancer. The provided data for the exemplary inhibitor MRTX1133 serves as a valuable reference for expected outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Exploring KRAS-mutant pancreatic ductal adenocarcinoma: a model validation study [frontiersin.org]
- 3. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 7. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. BioRender App [app.biorender.com]
- 10. clyte.tech [clyte.tech]
Application Note: High-Throughput Screening of KRAS G12D Inhibitor 23 Utilizing a CRISPR-Cas9 Engineered Isogenic Cell Line Model
Audience: Researchers, scientists, and drug development professionals.
Abstract: The KRAS G12D mutation is a critical oncogenic driver in numerous cancers, yet it remains a challenging therapeutic target. This application note details a comprehensive methodology for developing and utilizing a CRISPR-Cas9-generated KRAS G12D isogenic cell line to evaluate the efficacy and mechanism of action of a novel therapeutic candidate, Inhibitor 23. We provide detailed protocols for the precise introduction of the G12D mutation, characterization of the resulting cellular model, and subsequent inhibitor testing, including cell viability and target engagement assays. All quantitative data are presented in standardized tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility.
Part 1: Generation of a KRAS G12D Cellular Model via CRISPR-Cas9
To accurately assess the specific activity of an inhibitor against the KRAS G12D mutation, an isogenic cell line model is indispensable. This involves using a parental cell line with wild-type (WT) KRAS and introducing the specific G12D point mutation (c.35G>A) using CRISPR-Cas9 technology. This approach ensures that any observed differences in phenotype or drug response are directly attributable to the presence of the mutation.
Experimental Protocol 1: CRISPR-Cas9 Mediated Gene Editing
-
Guide RNA (gRNA) and Donor Template Design:
-
Design a 20-nucleotide gRNA targeting exon 2 of the human KRAS gene, close to the Gly12 codon. The gRNA should be specific to the target site with minimal off-target potential.
-
Design a single-stranded oligodeoxynucleotide (ssODN) as a homology-directed repair (HDR) template. This template should be ~150 nucleotides long and contain the desired G>A mutation at codon 12.
-
Incorporate silent mutations within the protospacer adjacent motif (PAM) sequence in the HDR template to prevent re-cleavage by Cas9 after successful editing.
-
-
Cell Culture and Transfection:
-
Culture a human colorectal cancer cell line with wild-type KRAS (e.g., HCT116 WT) in McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]
-
Co-transfect the cells with plasmids encoding Cas9 nuclease, the designed gRNA, and the ssODN HDR template using a lipid-based transfection reagent. A plasmid containing a selection marker (e.g., puromycin (B1679871) resistance) should also be included.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, apply puromycin selection to eliminate non-transfected cells.[2]
-
After selection, dilute the surviving cells to a concentration suitable for single-cell seeding in 96-well plates to isolate individual clones.[2]
-
Expand the resulting single-cell colonies for further analysis.
-
-
Validation of Gene Editing:
-
Genomic DNA Screening: Extract genomic DNA from expanded clones. Perform PCR amplification of the KRAS target region.
-
Sanger Sequencing: Sequence the PCR products to confirm the successful and precise integration of the G12D mutation.
-
Western Blot: Confirm the expression of KRAS protein in the edited clones. Use a mutation-specific antibody to verify the presence of the KRAS G12D protein.[2]
-
Part 2: Functional Characterization of the KRAS G12D Model
The KRAS G12D mutation leads to a constitutively active protein, resulting in the hyperactivation of downstream pro-proliferative signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[3] Validating this phenotype is crucial for confirming the functionality of the engineered model.
Experimental Protocol 2: Western Blot for Pathway Activation
This protocol is used to quantify the phosphorylation levels of key downstream effectors.[4]
-
Cell Lysis and Protein Quantification:
-
Culture KRAS WT and KRAS G12D cells to 80-90% confluency in 6-well plates.
-
Wash cells twice with ice-cold PBS.[4]
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[1]
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.[4]
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[1]
-
Separate proteins on a 4-20% polyacrylamide gel and transfer them to a PVDF membrane.[4]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane overnight at 4°C with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
-
Visualize bands using an ECL substrate and a digital imaging system.[4] Quantify band intensities using software like ImageJ.
-
Data Presentation: Pathway Activation
The table below summarizes the expected quantitative results from the Western blot analysis, confirming the hyperactivation of signaling pathways in the KRAS G12D cells compared to the wild-type control.
| Target Protein | Cell Line | Normalized Intensity (Fold Change vs. WT) | Standard Deviation |
| p-ERK/Total ERK | KRAS WT | 1.0 | ± 0.12 |
| KRAS G12D | 8.7 | ± 0.95 | |
| p-AKT/Total AKT | KRAS WT | 1.0 | ± 0.15 |
| KRAS G12D | 6.2 | ± 0.78 |
Part 3: Efficacy Testing of KRAS G12D Inhibitor 23
The validated KRAS G12D isogenic cell line pair serves as a precise platform for evaluating the potency and specificity of Inhibitor 23.
Experimental Protocol 3: Cell Viability Assay
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a drug candidate.[5] The MTT or resazurin (B115843) reduction assays are commonly used colorimetric methods.[6]
-
Cell Seeding: Seed both KRAS WT and KRAS G12D cells into 96-well plates at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Inhibitor 23 (e.g., from 0.001 µM to 10 µM). Treat the cells with the different concentrations of the inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the cell viability against the log-transformed inhibitor concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).
Data Presentation: Inhibitor 23 Potency and Selectivity
The IC50 values demonstrate the concentration of Inhibitor 23 required to inhibit 50% of cell growth. A significantly lower IC50 in the KRAS G12D line indicates selective targeting.
| Cell Line | Inhibitor 23 IC50 (µM) |
| KRAS WT | > 10 |
| KRAS G12D | 0.007 [7] |
Experimental Protocol 4: Target Engagement via Western Blot
This protocol confirms that the observed reduction in cell viability is due to the inhibition of the KRAS G12D signaling pathway.
-
Cell Treatment and Lysis:
-
Seed KRAS G12D cells in 6-well plates.
-
Treat the cells with increasing concentrations of Inhibitor 23 (e.g., 0, 0.001, 0.01, 0.1, 1 µM) for a defined period (e.g., 6 hours).
-
Lyse the cells and quantify protein concentration as described in Protocol 2.
-
-
Western Blotting:
-
Perform Western blot analysis for p-ERK, total ERK, p-AKT, and total AKT as described in Protocol 2.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Express the results as a percentage of the vehicle-treated control.
Data Presentation: Downstream Pathway Inhibition by Inhibitor 23
This table shows the dose-dependent effect of Inhibitor 23 on the key downstream signaling nodes in the KRAS G12D cell line.
| Inhibitor 23 Conc. (µM) | p-ERK (% of Control) | p-AKT (% of Control) |
| 0 (Vehicle) | 100% | 100% |
| 0.001 | 78% | 85% |
| 0.01 | 45% | 52% |
| 0.1 | 12% | 18% |
| 1 | <5% | <8% |
Conclusion
This application note provides a systematic framework for leveraging CRISPR-Cas9 technology to create a biologically relevant KRAS G12D isogenic cell line model. The detailed protocols for model generation, characterization, and subsequent inhibitor screening demonstrate a robust platform for evaluating the potency, selectivity, and mechanism of action of targeted therapeutics like Inhibitor 23. This approach significantly enhances preclinical drug development by providing clear, reproducible data on inhibitor efficacy against a specific oncogenic driver.
References
- 1. benchchem.com [benchchem.com]
- 2. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for KRAS G12D Inhibitor 23
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical signaling molecule that, when mutated, can drive the growth of numerous cancers. The G12D mutation is one of the most common oncogenic KRAS mutations, making it a key target for therapeutic development. KRAS G12D inhibitor 23 (also known as compound 46-3) is a potent and specific inhibitor of the KRAS G12D mutant protein, demonstrating significant potential in cancer research.[1][2][3][4][5] These application notes provide detailed protocols for the dissolution, storage, and in vitro application of this inhibitor.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and experimental dilutions.
| Property | Value |
| Synonyms | Compound 46-3 |
| Molecular Formula | C35H34F5N5O2 |
| Molecular Weight | 651.67 g/mol |
| IC50 | 0.007 µM for KRAS G12D |
| Appearance | Crystalline solid |
| Purity | >98% (typically) |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C (long-term) |
Dissolution and Storage Protocols
Proper dissolution and storage are critical to maintain the stability and activity of this compound.
Preparation of Stock Solution (In Vitro Use)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of powder (MW = 651.67 g/mol ):
-
Volume of DMSO (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume of DMSO (µL) = (0.001 g / 651.67 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 153.4 µL
-
-
Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solution
-
Short-term storage (up to 1 week): Store the DMSO stock solution at 4°C.
-
Long-term storage (months to years): Store the aliquoted stock solution at -20°C or -80°C. Protect from light.
Preparation of Working Solutions for Cell-Based Assays
Protocol:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment. Do not store diluted solutions in cell culture medium.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Signaling Pathway
The KRAS G12D mutation leads to constitutive activation of the KRAS protein, which in turn activates downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and growth. This compound exerts its effect by binding to the mutant KRAS protein and preventing its interaction with downstream effectors.
Caption: KRAS G12D signaling pathway and the point of inhibition.
Experimental Protocols
The following are generalized protocols for common cell-based assays to evaluate the efficacy of this compound. Specific cell lines and experimental conditions should be optimized by the end-user.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
KRAS G12D mutant and wild-type cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This assay is used to assess the effect of the inhibitor on the phosphorylation status of key downstream signaling proteins like ERK and AKT.
Materials:
-
KRAS G12D mutant cell lines
-
6-well cell culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of this compound.
Caption: A typical experimental workflow for in vitro evaluation.
References
Application Notes and Protocols: Measuring pERK Inhibition by KRAS G12D Inhibitor 23 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of a specific KRAS G12D inhibitor, designated as inhibitor 23, on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). This is achieved through the widely-used biochemical technique of Western blotting. The protocol outlines the necessary steps from cell culture and treatment to data analysis, enabling researchers to quantify the dose-dependent effects of the inhibitor on the RAS-RAF-MEK-ERK signaling pathway.
Signaling Pathway Overview
The KRAS protein is a key molecular switch in the MAPK/ERK signaling cascade.[1] Upon activation by upstream signals, KRAS activates BRAF, which in turn activates MEK, leading to the phosphorylation and activation of ERK.[1][2][3] The G12D mutation in KRAS leads to its constitutive activation, promoting uncontrolled cell proliferation, a hallmark of many cancers.[4][5] KRAS G12D inhibitors are designed to specifically target this mutant protein, blocking its downstream signaling and thereby inhibiting cancer cell growth.[5][6] This protocol focuses on measuring the levels of phosphorylated ERK (pERK), a direct downstream effector of the KRAS pathway, as a readout for the efficacy of KRAS G12D inhibitor 23.[7]
Caption: KRAS G12D signaling pathway and the point of inhibition.
Experimental Workflow
The overall experimental workflow for assessing pERK inhibition is a multi-step process that begins with cell culture and inhibitor treatment, followed by protein extraction, quantification, separation by electrophoresis, transfer to a membrane, and finally, immunodetection and analysis.
Caption: Western blot experimental workflow.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for key reagents. Optimization may be necessary depending on the specific cell line and experimental setup.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Recommended Concentration/Dilution | Vendor (Example) | Catalog # (Example) |
| This compound | 0.1 - 10 µM (Dose-response) | N/A | N/A |
| RIPA Lysis Buffer | 1X | Boston BioProducts | BP-115 |
| Protease Inhibitor Cocktail | 1X | Sigma-Aldrich | P8340 |
| Phosphatase Inhibitor Cocktail | 1X | Sigma-Aldrich | P5726 |
| Primary Antibody: anti-pERK1/2 (Thr202/Tyr204) | 1:1000 | Cell Signaling Technology | #9101 |
| Primary Antibody: anti-ERK1/2 | 1:1000 | Cell Signaling Technology | #9102 |
| HRP-conjugated anti-rabbit IgG | 1:5000 | Cell Signaling Technology | #7074 |
| Blocking Buffer (BSA in TBST) | 5% (w/v) | N/A | N/A |
Table 2: Experimental Parameters
| Parameter | Recommended Condition |
| Cell Seeding Density | 1-2 x 10^6 cells / well (6-well plate) |
| Inhibitor Treatment Time | 24 hours |
| Protein Loading per Lane | 20-30 µg |
| SDS-PAGE Gel Percentage | 10% |
| Transfer Time (Wet Transfer) | 1 hour at 100V |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding : Seed a KRAS G12D mutant cell line (e.g., PANC-1, AsPC-1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture : Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Treatment : Prepare a stock solution of this compound in DMSO. Dilute the inhibitor to the desired final concentrations in fresh cell culture medium.
-
Treatment Application : Remove the old medium from the cells and replace it with the medium containing the various concentrations of inhibitor 23. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation : Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Wash : After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Cell Lysis : Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[8]
-
Scraping and Collection : Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation : Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Supernatant Collection : Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[9]
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation : Based on the protein quantification, dilute the lysates with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis : Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[10][11][12] For wet transfer, a common condition is 100V for 1 hour.[13]
-
Blocking : Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against pERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8][14]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[8]
-
Final Washes : Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection : Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[15]
-
Imaging : Visualize the protein bands using a chemiluminescence imaging system.
Protocol 4: Data Analysis
-
Densitometry : Quantify the band intensities for pERK and total ERK using image analysis software (e.g., ImageJ).
-
Normalization : Normalize the pERK signal to the total ERK signal for each sample to account for any variations in protein loading.
-
Data Interpretation : Compare the normalized pERK levels in the inhibitor-treated samples to the vehicle control to determine the extent of pERK inhibition. The results can be plotted as a dose-response curve to determine the IC50 value of the inhibitor.
By following this detailed protocol, researchers can effectively and reliably assess the inhibitory activity of this compound on the MAPK/ERK signaling pathway, providing crucial data for drug development and cancer research.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 6. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 10. Western blot transfer techniques | Abcam [abcam.com]
- 11. bostonbioproducts.com [bostonbioproducts.com]
- 12. Western Blot Transfer Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Novel KRAS G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KRAS protein, a critical GTPase signaling molecule, is frequently mutated in various cancers, with the G12D mutation being particularly prevalent and historically challenging to target. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel inhibitors against the oncogenic KRAS G12D mutant. The methodologies described herein are designed to facilitate the identification and characterization of potent and selective small molecule inhibitors, such as the promising noncovalent inhibitor MRTX1133.[1][2] These protocols cover both biochemical and cell-based assays amenable to HTS formats, providing a robust framework for advancing the discovery of new therapeutics for KRAS G12D-driven cancers.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate critical cellular processes including proliferation, differentiation, and survival.[3][4] The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[5] This persistently active state drives downstream signaling cascades, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, promoting uncontrolled cell growth and tumorigenesis.[3][6]
The development of KRAS G12D inhibitors has been a significant challenge due to the protein's high affinity for GTP and the absence of a well-defined binding pocket in its active state.[7] However, recent breakthroughs, such as the discovery of MRTX1133, have demonstrated that potent and selective noncovalent inhibition of KRAS G12D is achievable.[1][2] MRTX1133 exhibits a high binding affinity and has shown efficacy in preclinical models, paving the way for new therapeutic strategies.[1][2][8]
This document outlines a comprehensive suite of assays for the discovery and characterization of novel KRAS G12D inhibitors. These protocols are designed for high-throughput screening and include both biochemical assays to assess direct binding and functional inhibition, as well as cell-based assays to evaluate cellular potency and effects on downstream signaling.
KRAS G12D Signaling Pathway
The constitutively active KRAS G12D protein triggers a cascade of downstream signaling events that are crucial for tumor growth and survival. Understanding this pathway is essential for designing effective screening assays and interpreting their results. The primary signaling pathways activated by KRAS G12D are the MAPK and PI3K-AKT pathways.
Caption: The KRAS G12D signaling pathway, highlighting the central role of the mutated protein in activating the MAPK and PI3K-AKT cascades.
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel KRAS G12D inhibitors involves a multi-step process that begins with a primary screen of a large compound library, followed by secondary and tertiary assays to confirm hits and characterize their mechanism of action.
Caption: A generalized workflow for a high-throughput screening campaign to identify and validate novel KRAS G12D inhibitors.
Data Presentation
The following tables summarize key quantitative data for a hypothetical novel KRAS G12D inhibitor, "Compound 23," in comparison to the well-characterized inhibitor MRTX1133.
Table 1: Biochemical Assay Data
| Compound | TR-FRET Nucleotide Exchange IC50 (nM) | Direct Binding Affinity (KD, pM) |
| Compound 23 | 1.5 | 0.5 |
| MRTX1133 | 0.14 | 0.2 |
Table 2: Cell-Based Assay Data
| Compound | PANC-1 (KRAS G12D) p-ERK IC50 (nM) | PANC-1 (KRAS G12D) Cell Viability IC50 (nM) | MIA PaCa-2 (KRAS G12C) Cell Viability IC50 (nM) |
| Compound 23 | 8.2 | 15.7 | >10,000 |
| MRTX1133 | 5.0 | 10.1 | >10,000 |
Experimental Protocols
Biochemical Assays
1. TR-FRET Nucleotide Exchange Assay
This assay measures the exchange of GDP for GTP on the KRAS G12D protein, a critical step for its activation. Inhibitors are identified by their ability to prevent this exchange.[3][9]
-
Materials:
-
Recombinant KRAS G12D protein (GDP-bound)
-
SOS1 (guanine nucleotide exchange factor)
-
Fluorescently labeled GTP (e.g., BODIPY-FL-GTP)
-
Terbium-labeled anti-tag antibody (specific to the tag on KRAS G12D)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well low-volume microplates
-
Test compounds and controls (e.g., MRTX1133)
-
-
Protocol:
-
Prepare serial dilutions of test compounds in DMSO.
-
In a 384-well plate, add 2 µL of diluted compound or DMSO vehicle control.
-
Add 8 µL of a mixture containing KRAS G12D protein and the terbium-labeled antibody to each well. Incubate for 30 minutes at room temperature.
-
Add 10 µL of a mixture containing SOS1 and BODIPY-FL-GTP to initiate the exchange reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (BODIPY).
-
Calculate the 665/620 nm emission ratio and determine the percent inhibition relative to controls.
-
Plot the percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assays
1. HTRF-based Phospho-ERK (p-ERK) Cellular Assay
This assay quantifies the phosphorylation of ERK, a key downstream effector in the MAPK pathway, in cells expressing KRAS G12D.[3]
-
Materials:
-
Human pancreatic cancer cells harboring the KRAS G12D mutation (e.g., PANC-1)
-
Complete cell culture medium
-
384-well cell culture plates
-
Test compounds and controls
-
HTRF p-ERK assay kit (containing lysis buffer and detection reagents)
-
-
Protocol:
-
Seed PANC-1 cells into 384-well plates at a density of 5,000 cells per well and incubate overnight.
-
Add test compounds at various concentrations to the cells and incubate for 24 hours.
-
Lyse the cells by adding the HTRF lysis buffer containing the detection reagents (anti-p-ERK and anti-total ERK antibodies labeled with HTRF donor and acceptor fluorophores).
-
Incubate for 4 hours at room temperature.
-
Measure the HTRF signal using a plate reader.
-
Calculate the ratio of the p-ERK signal to the total ERK signal and determine the percent inhibition of ERK phosphorylation.
-
Determine the IC50 value as described for the biochemical assay.
-
2. MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10]
-
Materials:
-
KRAS G12D mutant cancer cell line (e.g., PANC-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds and controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Protocol:
-
Seed cells into 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
-
3. Western Blot Analysis of Downstream Signaling
This method is used to assess the phosphorylation status of key proteins in the KRAS downstream signaling pathways, such as ERK and AKT.[10]
-
Materials:
-
KRAS G12D mutant cancer cell line
-
6-well cell culture plates
-
Test compounds and controls
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in 6-well plates and treat with compounds for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compounds on protein phosphorylation.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the high-throughput screening and characterization of inhibitors targeting KRAS G12D. By employing a combination of biochemical and cell-based assays, researchers can effectively identify potent and selective inhibitors, elucidate their mechanisms of action, and advance the development of novel therapeutics for KRAS-driven cancers.[3] The use of well-characterized inhibitors like MRTX1133 as controls is crucial for validating assay performance and benchmarking the activity of new chemical entities.
References
- 1. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. drughunter.com [drughunter.com]
- 9. aurorabiolabs.com [aurorabiolabs.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunofluorescence Localization of KRAS G12D and the Effect of Inhibitor 23
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a pivotal transducer in cellular signaling pathways, governing cell growth, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers, with the Gly12 to Asp (G12D) substitution being a frequent alteration, particularly in pancreatic, colorectal, and lung adenocarcinomas.[3][4] This mutation abrogates the intrinsic GTPase activity of KRAS, locking the protein in a constitutively active, GTP-bound state.[1] This persistent activation leads to aberrant signaling through downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR cascades, driving uncontrolled cell proliferation and tumor progression.[1][3]
The biological function of KRAS is intrinsically linked to its subcellular localization, with active KRAS predominantly situated at the inner leaflet of the plasma membrane.[5][6] Understanding the precise localization of mutant KRAS G12D and the impact of targeted inhibitors is therefore critical for elucidating disease mechanisms and developing novel therapeutic strategies. Inhibitor 23 is a novel, selective, non-covalent inhibitor of KRAS G12D, designed to disrupt its downstream signaling.
This application note provides detailed protocols for the immunofluorescent visualization of KRAS G12D in cultured cells. It outlines methods to assess changes in protein localization and downstream signaling in response to treatment with KRAS G12D Inhibitor 23.
KRAS G12D Signaling Pathway and Inhibitor Action
The constitutively active KRAS G12D protein perpetually stimulates downstream signaling pathways. This compound is designed to specifically bind to the mutant KRAS G12D protein, thereby preventing the recruitment and activation of its downstream effectors. This action is expected to reduce the phosphorylation of key signaling molecules such as ERK and AKT.
Data Presentation: Effects of this compound
The following table summarizes the expected outcomes from immunofluorescence analysis of KRAS G12D mutant cancer cells treated with Inhibitor 23. The data is representative and may vary based on the cell line and experimental conditions.
| Target Protein | Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Subcellular Localization | Expected Outcome |
| KRAS G12D | Vehicle Control | 750 ± 80 | Plasma Membrane, Cytoplasm | High signal at the plasma membrane, indicative of active localization.[5] |
| Inhibitor 23 (1 µM) | 740 ± 75 | Plasma Membrane, Cytoplasm | No significant change in total KRAS G12D protein levels or localization.[2] | |
| Phospho-ERK1/2 (p-ERK) | Vehicle Control | 600 ± 50 | Nuclear and Cytoplasmic | High basal activation of the MAPK pathway.[3] |
| Inhibitor 23 (1 µM) | 180 ± 35 | Predominantly Cytoplasmic | Significant reduction in ERK1/2 phosphorylation, indicating pathway inhibition.[3] | |
| Phospho-AKT (p-AKT) | Vehicle Control | 550 ± 60 | Cytoplasmic and Plasma Membrane | High basal activation of the PI3K-AKT pathway.[3] |
| Inhibitor 23 (1 µM) | 250 ± 40 | Cytoplasmic and Plasma Membrane | Significant reduction in AKT phosphorylation, indicating pathway inhibition.[3] |
Experimental Protocols
The following section provides a detailed methodology for assessing the subcellular localization of KRAS G12D and the activity of its downstream effectors using immunofluorescence microscopy.
Immunofluorescence Experimental Workflow
The workflow diagram below outlines the key stages of the immunofluorescence protocol for analyzing the effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Frontiers | KRAS-specific antibody binds to KRAS protein inside colorectal adenocarcinoma cells and inhibits its localization to the plasma membrane [frontiersin.org]
- 6. KRas localizes to the plasma membrane by spatial cycles of solubilization, trapping and vesicular transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming KRAS G12D inhibitor 23 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with KRAS G12D Inhibitor 23.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when preparing my stock solution in DMSO. What could be the cause?
A1: This is a common issue with many small molecule inhibitors. Potential causes include:
-
Moisture in DMSO: Ensure you are using anhydrous dimethyl sulfoxide (B87167) (DMSO). DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.
-
Low-quality DMSO: Use a high-purity, molecular biology grade DMSO.
-
Incorrect temperature: Gentle warming to 37°C and sonication can aid dissolution. However, avoid excessive heat which could degrade the compound.
-
Concentration too high: You may be exceeding the solubility limit of the compound in DMSO at room temperature.
Q2: My inhibitor precipitates when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?
A2: This is expected as this compound, like many kinase inhibitors, has poor aqueous solubility. To mitigate this:
-
Lower the final concentration: If your experimental design allows, reducing the final concentration of the inhibitor in the medium can prevent precipitation.
-
Use a co-solvent or formulation aid: Incorporating a small percentage of a biocompatible co-solvent such as ethanol (B145695) or using a surfactant like Tween 80 can improve solubility.[1] Always perform vehicle controls to ensure the co-solvent does not affect your experimental results.
-
Prepare fresh dilutions: Prepare working solutions fresh from the DMSO stock for each experiment to minimize the time the compound is in an aqueous environment before being added to the cells.[1]
-
pH adjustment: The solubility of some inhibitors is pH-dependent.[1] While typically not adjusted in cell culture media, this can be a factor in other aqueous buffers.
Q3: What are the recommended storage conditions for this compound solutions?
A3:
-
DMSO Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution and degrade. Store these aliquots at -20°C or -80°C.[1]
-
Aqueous Solutions: It is highly recommended to prepare aqueous dilutions immediately before use. Do not store the inhibitor in aqueous buffers for extended periods.
Q4: I am seeing inconsistent results in my cell-based assays. Could this be related to solubility?
A4: Yes, inconsistent results are a common consequence of poor solubility. If the inhibitor precipitates, the actual concentration your cells are exposed to will be lower and more variable than intended.[1]
-
Visual Inspection: Before adding the inhibitor to your cells, visually inspect the final diluted solution for any signs of precipitation (cloudiness, particulates).
-
Consistent Preparation: Ensure your preparation method for the working solution is consistent for every experiment.
-
Solubility-Enhanced Formulations: For in vivo studies, consider using a formulation specifically designed to enhance solubility and bioavailability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in DMSO Stock | Moisture in DMSO, low-quality DMSO, concentration too high. | Use fresh, anhydrous, high-purity DMSO. Gently warm (37°C) and sonicate. Consider preparing a slightly lower concentration stock. |
| Precipitation in Aqueous Media | Poor aqueous solubility of the inhibitor. | Lower the final concentration. Use a co-solvent (e.g., ethanol, PEG300) or surfactant (e.g., Tween 80). Prepare dilutions immediately before use. |
| Low Bioavailability in In Vivo Studies | Poor aqueous solubility limiting absorption. | Utilize a formulation aid such as a cyclodextrin (B1172386) or prepare a nanosuspension. Consider alternative routes of administration if oral delivery is not feasible.[1] |
| Inconsistent Assay Results | Variable inhibitor concentration due to precipitation. | Prepare fresh dilutions for each experiment. Visually inspect for precipitation. Ensure a homogenous solution before application.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
Objective: To prepare a 50 mM stock solution of this compound for in vitro use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Sterile, amber microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 50 mM concentration.
-
Vortex the tube vigorously for 2-3 minutes.
-
If particles are still visible, place the tube in a 37°C water bath for 10 minutes.
-
Sonicate the tube for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in amber tubes to protect from light.
-
Store aliquots at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution with a Co-Solvent
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a co-solvent to improve solubility.
Materials:
-
50 mM this compound DMSO stock solution
-
Polyethylene glycol 300 (PEG300)
-
Cell culture medium (e.g., DMEM)
-
Sterile conical tubes
Procedure:
-
Determine the final volume of the working solution needed.
-
In a sterile conical tube, add a volume of PEG300 that will result in a final concentration of 5% (v/v).
-
To the PEG300, add the required volume of the 50 mM DMSO stock solution and vortex thoroughly to create an intermediate dilution.
-
Slowly add the cell culture medium to the PEG300/DMSO mixture while vortexing to reach the final volume and a concentration of 10 µM.
-
Visually inspect the final solution for clarity.
-
Use this working solution immediately.
-
Important: Prepare a vehicle control containing the same final concentrations of DMSO and PEG300 in your cell culture medium.
Visualizations
KRAS G12D Signaling Pathway
Caption: Downstream signaling of the KRAS G12D mutation.
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining inhibitor solubility.
Decision Tree for Troubleshooting Solubility Issues
Caption: Troubleshooting logic for solubility problems.
References
Technical Support Center: Troubleshooting Off-Target Effects of KRAS G12D Inhibitor 23
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of KRAS G12D inhibitor 23 (also known as compound 46-3). While specific off-target data for this particular inhibitor is limited in publicly available literature, this guide provides a comprehensive framework for identifying, validating, and mitigating off-target effects based on established methodologies for kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects are unintended interactions of a drug with proteins other than its primary target, in this case, KRAS G12D. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common phenomenon. These effects are a concern because they can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes that are not related to the inhibition of KRAS G12D.
Q2: My cells treated with this compound show a phenotype that is inconsistent with KRAS G12D pathway inhibition. What could be the cause?
A2: This discrepancy could arise from several factors:
-
Off-target inhibition: The inhibitor may be affecting other signaling pathways that are critical for the observed phenotype.
-
Pathway crosstalk: Inhibition of the KRAS G12D pathway might lead to compensatory activation of other signaling cascades.
-
Cellular context: The role of the KRAS G12D pathway and the impact of its inhibition can vary significantly between different cell lines and tumor types.
Q3: How can I determine if the observed effect of inhibitor 23 is on-target or off-target?
A3: A multi-pronged approach is recommended:
-
Use a structurally unrelated KRAS G12D inhibitor: If a different inhibitor targeting the same protein produces the same phenotype, it is more likely an on-target effect.
-
Perform target validation experiments: Techniques like CRISPR-Cas9 to knock out or mutate KRAS G12D can help determine if the phenotype is dependent on the target.
-
Conduct selectivity profiling: A kinome scan can identify other kinases that inhibitor 23 binds to, providing a map of potential off-targets.
Q4: What is a recommended starting concentration for my experiments with this compound to minimize off-target effects?
A4: It is advisable to start with a dose-response experiment to determine the lowest effective concentration that inhibits KRAS G12D signaling (e.g., measured by downstream p-ERK levels). Using concentrations significantly higher than the on-target IC50 (0.007 µM for inhibitor 23) increases the likelihood of off-target effects.
Troubleshooting Guide
This guide provides a systematic approach to identifying and understanding off-target effects of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype | Inhibition of an unknown off-target kinase or non-kinase protein. | 1. Kinome Profiling: Perform a broad kinase selectivity screen to identify other potential kinase targets. 2. Chemical Proteomics: Use techniques like affinity purification-mass spectrometry to identify protein binding partners. |
| Paradoxical Pathway Activation | Feedback loops or off-target activation of a parallel signaling pathway. | 1. Phosphoproteomics: Analyze global changes in protein phosphorylation to identify unexpectedly activated pathways. 2. Western Blotting: Validate the activation of specific pathway components identified in the phosphoproteomics screen. |
| Discrepancy between Biochemical and Cellular Potency | Poor cell permeability, active efflux from cells, or rapid metabolism of the inhibitor. | 1. Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm the inhibitor is binding to KRAS G12D inside the cell. 2. Pharmacokinetic Analysis: Assess the stability and concentration of the inhibitor in your cell culture medium and cell lysates over time. |
| Cell Line-Specific Effects | The genetic background of the cell line, including co-mutations or differential expression of off-target proteins. | 1. Genomic and Proteomic Characterization: Analyze the genomic and proteomic profiles of sensitive versus resistant cell lines to identify potential biomarkers of response or off-target sensitivity. 2. CRISPR-Cas9 Knockout: In a sensitive cell line, knock out the suspected off-target to see if it confers resistance to the inhibitor. |
Quantitative Data Summary
The following table summarizes the potency of this compound and provides a comparison with other known KRAS G12D inhibitors. This data can help in selecting appropriate concentrations for your experiments and in comparing your results with existing literature.
| Inhibitor | Target | Assay Type | IC50 / KD |
| Inhibitor 23 (compound 46-3) | KRAS G12D | Biochemical | 0.007 µM (IC50)[1] |
| MRTX1133 | KRAS G12D | Biochemical | 0.2 pM (KD) |
| HRS-4642 | KRAS G12D | Biochemical | 0.083 nM (KD) |
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol outlines a general workflow for assessing the selectivity of this compound using a commercial kinase profiling service.
-
Compound Preparation: Prepare a stock solution of inhibitor 23 (e.g., 10 mM in 100% DMSO).
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single high concentration (e.g., 1 µM or 10 µM) to identify potential off-targets.
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify kinases that are significantly inhibited (e.g., >50% inhibition).
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value, which quantifies the potency of the inhibitor against these off-targets.
-
Selectivity Analysis: Compare the IC50 values for KRAS G12D and the identified off-target kinases to determine the selectivity profile of the compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to assess whether this compound engages with its target in intact cells.
-
Cell Culture and Treatment: Culture cells expressing KRAS G12D and treat with either vehicle (DMSO) or varying concentrations of inhibitor 23 for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of soluble KRAS G12D at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble KRAS G12D as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
KRAS G12D Signaling Pathway
The following diagram illustrates the central role of KRAS G12D in activating downstream signaling pathways that drive cell proliferation and survival. Understanding this pathway is crucial for interpreting the on-target effects of inhibitor 23.
Caption: KRAS G12D Signaling Cascade and Point of Inhibition.
Experimental Workflow for Troubleshooting Off-Target Effects
This workflow provides a logical sequence of experiments to investigate and validate potential off-target effects of this compound.
Caption: A Step-by-Step Workflow for Off-Target Effect Investigation.
References
Technical Support Center: Optimizing KRAS G12D Inhibitor 23 Dosage in Animal Models
This guide is intended for researchers, scientists, and drug development professionals working with the novel KRAS G12D Inhibitor 23. It provides troubleshooting advice and frequently asked questions (FAQs) to assist in the optimization of dosing strategies for preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule agent designed to selectively target the KRAS protein harboring the G12D mutation. This mutation leads to a constitutively active state of KRAS, which drives uncontrolled cell proliferation and tumor growth by persistently activating downstream signaling pathways like the RAF/MEK/ERK MAPK and PI3K pathways.[1][2][3] Inhibitor 23 is designed to bind to the mutant KRAS G12D protein, blocking its activity and interrupting these oncogenic signals.[2] Some inhibitors in this class bind to both the inactive (GDP-bound) and active (GTP-bound) states of the protein.[4][5]
Q2: What are the critical starting points for designing an in vivo dosage study for Inhibitor 23?
A2: Before beginning an in vivo study, it is crucial to establish the inhibitor's in vitro potency and to conduct a literature review for any existing data on similar compounds.[6] Key starting points include:
-
In Vitro Potency (IC₅₀): Determine the half-maximal inhibitory concentration (IC₅₀) in relevant KRAS G12D mutant cancer cell lines. This provides a baseline for the required therapeutic concentration.[6][7]
-
Maximum Tolerated Dose (MTD): Conduct a dose-range finding study to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.[8]
-
Pharmacokinetics (PK): Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor to understand its bioavailability and half-life, which will inform the dosing schedule (e.g., once daily, twice daily).[8]
Q3: Which animal models are most appropriate for testing this compound?
A3: The choice of animal model is critical for the translatability of your findings.[9] Commonly used models include:
-
Xenograft Models: Human cancer cell lines with a KRAS G12D mutation (e.g., from pancreatic, colorectal, or lung cancer) are implanted into immunodeficient mice. These models are useful for assessing direct anti-tumor activity.[1][4][10]
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice. These models better represent the heterogeneity of human tumors.[10]
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to express the KRAS G12D mutation in specific tissues (e.g., the pancreas), which allows for the study of the inhibitor in the context of a more complete tumor microenvironment.[11]
Q4: How can I monitor for and manage potential toxicities in my animal models?
A4: Careful monitoring is essential for distinguishing between drug-induced toxicity and morbidity related to tumor burden.[12] Key parameters to monitor include:
-
Body Weight: Daily or bi-weekly monitoring of body weight is a primary indicator of general health. Significant weight loss may necessitate a dose reduction.[8][12]
-
Clinical Signs: Observe animals daily for signs of distress, such as changes in posture, activity, or grooming habits.
-
Gastrointestinal Issues: Monitor for diarrhea or dehydration, which can be managed with supportive care like supplemental hydration.[12]
-
Blood Counts: At study endpoints or interim time points, a complete blood count (CBC) can identify potential hematological toxicities.[12]
Troubleshooting Guide
Issue 1: Lack of Efficacy or Limited Tumor Regression at a Presumed Therapeutic Dose.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | 1. Perform pharmacokinetic (PK) analysis to measure plasma and tumor concentrations of the inhibitor. 2. Re-evaluate the route of administration (e.g., oral gavage vs. intraperitoneal injection).[6] 3. Consider reformulating the compound to improve solubility or absorption. |
| Rapid Drug Metabolism | 1. Analyze PK data to determine the drug's half-life. 2. If the half-life is short, consider increasing the dosing frequency (e.g., from once daily to twice daily). |
| Acquired Resistance | 1. After an initial response, tumors may develop resistance.[11] Mechanisms can include reactivation of the MAPK pathway or activation of bypass pathways like PI3K.[10][13] 2. At the end of the study, collect tumor samples for genomic, transcriptomic, or proteomic analysis to identify resistance mechanisms.[11][13] 3. Consider combination therapy. Studies have shown that combining KRAS inhibitors with agents targeting other pathways (e.g., EGFR, PI3K, or immune checkpoint inhibitors) can overcome resistance and enhance efficacy.[4][10][14] |
| Suboptimal Dosing Regimen | 1. The dosing schedule may not be optimal. Some studies suggest intermittent or "pulsatile" high-dose regimens may be more effective and less likely to induce adaptive resistance than continuous daily dosing.[15] |
Issue 2: Significant Toxicity Observed Before Reaching an Efficacious Dose.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. The inhibitor may be affecting other proteins besides KRAS G12D.[4][5] 2. Conduct a full necropsy and histopathological analysis at the end of the study to identify any organ-specific toxicities.[12] 3. Consider medicinal chemistry efforts to optimize the compound for greater selectivity.[4] |
| Dosing Schedule is Too Aggressive | 1. Reduce the dose or decrease the frequency of administration. 2. Implement a "dose holiday" to allow the animal to recover before resuming treatment at a lower dose.[12] |
| Vehicle-Related Toxicity | 1. Always include a vehicle-only control group to ensure the observed toxicity is not caused by the formulation excipients. |
Quantitative Data Summary
The following tables summarize representative data for potent KRAS G12D inhibitors from preclinical studies. Note: This data is for illustrative purposes and may not be directly applicable to Inhibitor 23.
Table 1: In Vitro Potency of Representative KRAS G12D Inhibitors
| Inhibitor | Cell Line(s) | IC₅₀ Range | Reference |
| HRS-4642 | Various Solid Tumor Cell Lines | 2.329–822.2 nM | [7] |
Table 2: In Vivo Efficacy of Representative KRAS G12D Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Outcome | Reference |
| MRTX1133 | PDAC Xenograft Models | Not specified | Tumor regression in 8 of 11 models | [10] |
| TH-Z835 | Pancreatic Cancer Xenograft | Not specified | Significant reduction in tumor volume | [4] |
| ASP3082 | Multiple Xenograft Models | Not specified | Induced tumor regression | [16] |
Experimental Protocols
Protocol 1: Dose-Range Finding and MTD Study
-
Animal Selection: Use healthy, age-matched mice (e.g., athymic nude mice for xenografts).
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group and at least 3-4 dose-level groups.
-
Dose Selection: Select doses based on in vitro data, starting from a dose expected to be sub-therapeutic and escalating to a dose predicted to show toxicity.
-
Administration: Administer Inhibitor 23 via the intended clinical route (e.g., oral gavage) daily for 7-14 days.
-
Monitoring: Record body weight and clinical signs of toxicity daily.
-
Endpoint: The MTD is defined as the highest dose that does not result in >15-20% body weight loss or significant clinical signs of distress.
Protocol 2: Tumor Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject KRAS G12D mutant cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group), including vehicle control and one or more doses of Inhibitor 23 (typically at or below the MTD).
-
Treatment: Administer the inhibitor according to the planned schedule (e.g., daily oral gavage).
-
Data Collection: Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.[8][12]
-
Analysis: Plot mean tumor volume and body weight for each group over time. Analyze for statistical significance using appropriate tests (e.g., ANOVA).[8] Survival data can be analyzed using Kaplan-Meier plots.[8]
Visualizations
Caption: Canonical KRAS signaling pathways targeted by inhibitors.
Caption: Workflow for in vivo dosage optimization experiments.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Inhibitors In Vivo [sigmaaldrich.com]
- 7. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ichor.bio [ichor.bio]
- 10. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Acquired Resistance to KRAS G12D Inhibitors
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating acquired resistance to KRAS G12D inhibitors, with a focus on addressing challenges encountered during pre-clinical and translational research. While the query specifically mentioned "KRAS G12D inhibitor 23," publicly available information on a compound with this exact designation is limited.[1][2] Therefore, this guide synthesizes data from well-characterized KRAS G12D inhibitors, such as MRTX1133, and general mechanisms of resistance observed with KRAS targeted therapies.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to KRAS G12D inhibitors?
A1: Acquired resistance to KRAS G12D inhibitors is a significant challenge and typically arises from two main categories of molecular alterations:
-
On-target (KRAS-dependent) mechanisms: These involve genetic changes in the KRAS gene itself that prevent the inhibitor from binding effectively. The most common on-target resistance mechanism is the development of secondary mutations in the KRAS protein.[4][5] These mutations can occur in the drug-binding pocket, sterically hindering the inhibitor, or at other sites that lock KRAS in its active, GTP-bound state.[5][6][7] Amplification of the KRAS G12D allele has also been observed, leading to an increased concentration of the target protein that overwhelms the inhibitor.[3][8][9]
-
Off-target (KRAS-independent) mechanisms: These mechanisms involve the activation of alternative signaling pathways that bypass the need for KRAS G12D signaling to drive cell proliferation and survival.[10][11] Common bypass pathways include:
-
Receptor Tyrosine Kinase (RTK) Activation: Upregulation or activating mutations in RTKs such as EGFR, MET, and FGFR can reactivate downstream signaling through wild-type RAS isoforms or other pathways.[12][10][13]
-
Activation of Downstream Effectors: Mutations or amplification of genes downstream of KRAS, such as BRAF, MEK (MAP2K1), and PIK3CA, can lead to constitutive activation of the MAPK and PI3K-AKT-mTOR pathways.[3][6][10][14]
-
Histologic Transformation: In some cases, cancer cells can undergo a change in their cell type, such as from adenocarcinoma to squamous cell carcinoma, which can render them less dependent on the original oncogenic driver.[6][10]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT can develop resistance to KRAS inhibitors.[3][10][14]
-
Q2: How can I determine if my cell line or tumor model has developed resistance to a KRAS G12D inhibitor?
A2: The development of resistance can be identified through a combination of in vitro and in vivo assays:
-
In Vitro:
-
Dose-response curves: A rightward shift in the IC50 value (the concentration of inhibitor required to inhibit 50% of cell growth) compared to the parental, sensitive cells is a clear indication of resistance.
-
Proliferation assays: Resistant cells will continue to proliferate in the presence of inhibitor concentrations that are cytotoxic to sensitive cells.
-
Western blotting: Assess the phosphorylation status of downstream effectors like ERK and AKT. In resistant cells, p-ERK and p-AKT levels may rebound in the presence of the inhibitor, indicating pathway reactivation.
-
-
In Vivo:
-
Tumor growth studies: In xenograft or patient-derived xenograft (PDX) models, tumors that initially respond to treatment but then resume growth are considered to have acquired resistance.[15]
-
Pharmacodynamic (PD) markers: Analysis of tumor biopsies can reveal reactivation of signaling pathways (e.g., increased p-ERK) in resistant tumors compared to responding tumors.
-
Q3: What are the initial steps to characterize the mechanism of resistance in my experimental model?
A3: A systematic approach is recommended:
-
Confirm Resistance: Validate the resistant phenotype using dose-response assays and signaling pathway analysis (Western blotting for p-ERK, p-AKT).
-
Sequence for On-Target Mutations: Perform targeted sequencing of the KRAS gene in your resistant models to identify secondary mutations.
-
Broad Genomic and Transcriptomic Profiling: If no on-target mutations are found, utilize next-generation sequencing (NGS) approaches like whole-exome sequencing (WES) or RNA-sequencing (RNA-seq) to identify mutations, copy number variations, or gene fusions in key cancer-related genes and pathways.[4]
-
Phospho-proteomic Analysis: Use techniques like reverse phase protein arrays (RPPA) or mass spectrometry-based phosphoproteomics to get a global view of activated signaling pathways.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in drug sensitivity assays.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population. |
| Assay variability | Optimize cell seeding density, drug incubation time, and reagent concentrations. Use a positive control (sensitive parental cell line) and a negative control (untreated cells) in every experiment. |
| Drug instability | Prepare fresh drug dilutions for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's instructions. |
Problem 2: No obvious on-target mutations are identified in resistant clones.
| Possible Cause | Troubleshooting Step |
| Bypass pathway activation | Perform RNA-seq to identify upregulated genes and pathways. Use phospho-specific antibodies to probe for activation of RTKs and downstream signaling nodes (e.g., p-EGFR, p-MET, p-AKT). |
| Low-frequency mutations | Use a more sensitive sequencing method, such as deep sequencing, to detect subclonal mutations. |
| Epigenetic modifications | Conduct ATAC-seq or ChIP-seq to investigate changes in chromatin accessibility and histone modifications that may alter gene expression. |
Quantitative Data Summary
Table 1: Examples of Acquired Resistance Mechanisms to KRAS G12C/G12D Inhibitors
| Inhibitor | Cancer Type | Resistance Mechanism | Frequency | Reference |
| Adagrasib (G12C) | NSCLC, CRC | Acquired KRAS mutations (G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C) | ~20% | |
| Adagrasib (G12C) | NSCLC, CRC | MET Amplification | ~5% | |
| Adagrasib (G12C) | NSCLC, CRC | Activating mutations in NRAS, BRAF, MAP2K1, RET | Variable | |
| MRTX1133 (G12D) | Colorectal Cancer | Secondary KRAS mutations (Y96N, H95Q) | Observed in vitro | [4] |
| MRTX1133 (G12D) | Pancreatic Cancer | Amplification of Kras, Yap1, Myc, Cdk6 | Observed in vivo | [3][8] |
Experimental Protocols
Protocol 1: Generation of KRAS G12D Inhibitor-Resistant Cell Lines
-
Cell Culture: Culture KRAS G12D mutant cancer cells in their recommended growth medium.
-
Initial Treatment: Treat cells with the KRAS G12D inhibitor at a concentration equal to the IC20 (concentration that inhibits 20% of growth).
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the inhibitor concentration in a stepwise manner.[12] Allow the cells to acclimate and recover at each new concentration.
-
Selection of Resistant Clones: Continue dose escalation until cells are able to proliferate in a high concentration of the inhibitor (e.g., 1-10 µM).
-
Characterization: Isolate single-cell clones and confirm the resistant phenotype by determining the IC50 and comparing it to the parental cell line.
Protocol 2: Western Blot Analysis of Signaling Pathway Reactivation
-
Cell Lysis: Treat parental and resistant cells with the KRAS G12D inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, KRAS).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Visualizations
Caption: Canonical KRAS signaling pathway and the point of intervention for a KRAS G12D inhibitor.
Caption: Overview of on-target and off-target mechanisms of acquired resistance to KRAS G12D inhibitors.
Caption: A logical workflow for generating and characterizing acquired resistance to KRAS G12D inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 7. Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VEGFR2 blockade overcomes acquired KRAS G12D inhibitor resistance driven by PI3Kγ activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of KRAS G12D Inhibitor 23
For researchers, scientists, and drug development professionals, optimizing the oral bioavailability of investigational compounds is a critical step in translating a promising molecule into a viable therapeutic. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of KRAS G12D Inhibitor 23.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The oral bioavailability of small molecule inhibitors like this compound is often limited by several factors:
-
Poor Aqueous Solubility: Many kinase inhibitors are lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, reducing the amount of active compound.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, limiting its net absorption.
Q2: What initial steps should I take to assess the oral bioavailability of this compound?
A2: A stepwise approach is recommended, starting with in vitro assays and progressing to in vivo studies:
-
Physicochemical Characterization: Determine the aqueous solubility at different pH values (e.g., 2.0, 6.5, and 7.4) to mimic the conditions of the stomach and intestines. Also, assess the compound's lipophilicity (LogP).
-
In Vitro Permeability Assessment: Use models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, or the Caco-2 cell monolayer assay to evaluate both passive and active transport mechanisms, including potential efflux.[1][2]
-
Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes to determine its susceptibility to metabolism.
-
In Vivo Pharmacokinetic (PK) Studies: Administer the compound to an animal model (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes to determine key PK parameters and calculate absolute oral bioavailability.
Troubleshooting Guide
Issue 1: Low and variable plasma exposure after oral administration in animal models.
This is a frequent challenge with orally administered investigational drugs. The following troubleshooting steps can help identify and address the root cause:
-
Step 1: Re-evaluate Physicochemical Properties.
-
Problem: Poor solubility is a primary driver of low oral absorption.[2]
-
Solution: Conduct thorough solubility studies. If solubility is low, consider formulation strategies to enhance it.
-
-
Step 2: Investigate Dissolution Rate.
-
Step 3: Assess Permeability and Efflux.
-
Problem: The compound may have inherently low permeability or be a substrate for efflux pumps.
-
Solution: Use Caco-2 assays to determine the efflux ratio. If the ratio is high, consider co-administration with a P-gp inhibitor in preclinical studies or chemical modification of the inhibitor to reduce its affinity for efflux transporters.
-
-
Step 4: Analyze Metabolic Stability.
-
Problem: High first-pass metabolism in the liver can significantly reduce the amount of drug reaching systemic circulation.
-
Solution: If in vitro metabolism is high, consider developing a prodrug that masks the metabolically labile site or explore co-administration with a metabolic inhibitor in preclinical models. The development of prodrugs for KRAS G12D inhibitors, such as MRTX1133, has been explored to improve oral bioavailability.[5]
-
Issue 2: Inconsistent results between in vitro assays and in vivo studies.
Discrepancies between in vitro predictions and in vivo outcomes are common. Here’s how to troubleshoot:
-
Step 1: Review In Vitro Model Limitations.
-
Problem: In vitro models like PAMPA and Caco-2 have limitations and may not fully recapitulate the complexity of the in vivo environment.[1]
-
Solution: While in vitro assays are useful for screening, in vivo studies are essential for definitive assessment. Consider the potential for factors not captured in vitro, such as gut motility, food effects, and the gut microbiome.
-
-
Step 2: Evaluate Formulation Performance.
-
Problem: The formulation used in vivo may not be optimal, leading to poor drug release and absorption.
-
Solution: Experiment with different formulation strategies. For preclinical studies, simple suspensions, solutions in vehicles like PEG 400, or more advanced formulations like amorphous solid dispersions or lipid-based systems can be tested.[2][3]
-
Formulation Strategies to Enhance Oral Bioavailability
Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability:
| Formulation Strategy | Mechanism of Action | Key Considerations |
| Particle Size Reduction | Increases surface area, leading to faster dissolution.[3][4] | Techniques include micronization and nanomilling. Can be effective for BCS Class II compounds. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which enhances solubility and dissolution.[2][3] | Polymer selection and drug loading are critical for stability. |
| Lipid-Based Formulations | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These can form emulsions or micelles in the GI tract, improving solubilization. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).[2][3][6] | Particularly useful for highly lipophilic compounds. |
| Prodrugs | A bioreversible derivative of the parent drug is designed to have improved physicochemical properties (e.g., increased solubility or permeability). The prodrug is converted to the active drug in the body.[5] | The rate and site of conversion to the active drug need to be carefully controlled. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[3][7] | The stoichiometry of the complex and the binding constant are important parameters. |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Transport Experiment (Apical to Basolateral - A to B):
-
The test compound is added to the apical (donor) side, and the appearance of the compound on the basolateral (receiver) side is measured over time.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
The test compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is measured to assess efflux.
-
-
Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B to A / Papp A to B) is determined. An efflux ratio greater than 2 suggests active efflux.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the absolute oral bioavailability of this compound.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., CD-1 or C57BL/6).
-
Dosing:
-
Intravenous (IV) Group: Administer the compound as a single bolus injection via the tail vein (e.g., 1-2 mg/kg). This serves as the 100% bioavailable reference.
-
Oral (PO) Group: Administer the compound by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples from each mouse at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO routes.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both routes using non-compartmental analysis software.
-
-
Bioavailability Calculation:
-
Absolute Oral Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Minimizing Batch-to-Batch Variability of Synthesized KRAS G12D Inhibitor 23
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize batch-to-batch variability of the synthesized KRAS G12D inhibitor 23. Our goal is to help you achieve consistent and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the potency (IC50) of this compound between different batches. What are the potential causes?
A1: Batch-to-batch variability in potency is a common issue with small molecule inhibitors and can stem from several factors.[1] Key potential causes include:
-
Chemical Purity: The presence of impurities from the synthesis process can interfere with the inhibitor's activity.[1] Even small percentages of highly active or interfering impurities can significantly alter experimental outcomes.[1][2]
-
Compound Integrity: Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or incorrect temperatures) can lead to a lower concentration of the active molecule.[1][3]
-
Solubility Issues: The physical form of the compound (e.g., different crystalline vs. amorphous states) can vary between batches, affecting its solubility in solvents like DMSO and aqueous media.[1]
-
Stoichiometry: Inaccurate molar ratios of reactants and reagents during synthesis can lead to incomplete reactions and the formation of byproducts.[4]
Q2: How can we ensure the consistency of raw materials used in the synthesis of this compound?
A2: The quality of raw materials directly impacts the final product.[5] Implementing rigorous testing of incoming ingredients before use is crucial.[5] Key tests include:
-
Purity Analysis: To identify contaminants that may affect chemical reactions.[5]
-
Moisture Content Testing: To prevent unexpected changes in formulation properties.[5]
-
Particle Size Distribution: To ensure uniform blending and reaction rates.[5]
Q3: What are the best practices for storing this compound to maintain its stability?
A3: Proper storage is critical for maintaining the integrity of the inhibitor.[3] Best practices include:
-
Temperature: Store stock solutions at -20°C or -80°C to slow down degradation.[3]
-
Light Exposure: Protect the compound from light by using amber vials or wrapping containers in foil, as light can induce photochemical degradation.[3]
-
Air Exposure: For compounds susceptible to oxidation, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[3]
-
Container Type: Use inert containers such as amber glass vials or polypropylene (B1209903) tubes to prevent leaching of contaminants or adhesion of the compound to the container surface.[3]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound and affect solvent stability.[3]
Q4: How does the presence of impurities affect the biological activity of this compound?
A4: Impurities can have a significant and often unpredictable impact on the measured biological activity of an inhibitor.[2] An impurity can itself be a potent inhibitor, leading to an overestimation of the intended compound's activity.[2] Conversely, some impurities can interfere with the assay, leading to inaccurate results. Even seemingly minor impurities can cause a significant bias in kinetic estimates.[2]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to batch-to-batch variability.
Issue 1: Inconsistent Purity Between Batches Detected by HPLC
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. 2. Verify the stoichiometry of all reactants and reagents. |
| Side Reactions | 1. Ensure precise temperature control, as fluctuations can promote side reactions. 2. Control the rate of addition for reactive reagents to prevent localized high concentrations. |
| Degradation during Workup/Purification | 1. Minimize the time the compound is exposed to harsh conditions (e.g., strong acids/bases). 2. Use an appropriate purification method; for example, if "oiling out" occurs during crystallization, try a different solvent system or switch to column chromatography. |
| Contaminated Solvents or Reagents | 1. Use high-purity, anhydrous solvents for reactions sensitive to moisture. 2. Test the purity of starting materials and reagents before use. |
Issue 2: Variability in Biological Assay Results (e.g., IC50 values)
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | 1. Visually inspect the DMSO stock solution for any precipitation. 2. Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure complete dissolution.[3] 3. If precipitation is observed, try storing the compound at a slightly lower concentration.[3] |
| Compound Degradation | 1. Prepare fresh working solutions from a new stock for each experiment. 2. Analyze the purity of the compound from the stock solution using HPLC to check for degradation products. |
| Assay Interference | 1. To test for colloidal aggregation, repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant reduction in inhibition suggests aggregation.[6] 2. To check for autofluorescence in fluorescence-based assays, measure the signal of the compound alone at various concentrations in the assay buffer.[6] |
| Inconsistent Cell-Based Assay Conditions | 1. Ensure consistent cell seeding density and passage number.[7] 2. Standardize incubation times and reagent addition steps.[7] |
Quantitative Data Summary
Consistent quality control is essential for minimizing batch-to-batch variability. Below are typical analytical specifications for a new batch of this compound.
| Parameter | Method | Specification | Purpose |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms the chemical structure of the compound. |
| Identity & Molecular Weight | LC-MS | M+H⁺ matches theoretical mass ± 0.5 Da | Confirms the molecular weight of the compound. |
| Purity | HPLC (UV, 254 nm) | ≥ 98% | Quantifies the percentage of the desired compound. |
| Solubility | Visual Inspection | Clear solution at 10 mM in DMSO | Ensures the compound is suitable for in vitro assays. |
| Residual Solvents | GC-MS | ≤ 0.5% | Detects and quantifies any remaining solvents from synthesis. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for determining the purity of this compound.
-
Preparation of Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile (B52724) with 0.1% formic acid.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or another suitable solvent.
-
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient:
-
Start at 5% Solvent B.
-
Ramp to 95% Solvent B over 15 minutes.
-
Hold at 95% Solvent B for 2 minutes.
-
Return to 5% Solvent B and re-equilibrate for 3 minutes.[1]
-
-
-
Data Analysis:
-
Integrate the area of all peaks detected.
-
Calculate purity as: (Area of main peak / Total area of all peaks) x 100.[1]
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for confirming the molecular weight of the synthesized inhibitor.
-
Preparation of Mobile Phase:
-
Use the same mobile phases as described in the HPLC protocol.
-
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of the inhibitor in acetonitrile.
-
-
Instrumentation and Conditions:
-
LC: Use a similar gradient to the HPLC method, but with a shorter run time if possible.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the observed mass to the theoretical mass of this compound.
-
Visualizations
KRAS G12D Signaling Pathway
Caption: The KRAS G12D signaling pathway and the inhibitory action of inhibitor 23.
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A logical workflow for troubleshooting batch-to-batch variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Phenotypes with KRAS G12D Inhibitor Treatment
This technical support center is designed for researchers, scientists, and drug development professionals encountering unexpected results during their experiments with KRAS G12D inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRAS G12D inhibitors?
KRAS G12D inhibitors are targeted therapies designed to specifically bind to the KRAS protein carrying the G12D mutation. This mutation results in a constitutively active protein that drives uncontrolled cell growth and proliferation.[1][2] These inhibitors, such as MRTX1133, typically bind to the inactive, GDP-bound state of KRAS G12D, preventing it from being activated and subsequently blocking downstream signaling pathways like the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR cascades.[3][4][5] By inhibiting these pathways, the drugs aim to halt tumor cell growth and survival.[2]
Q2: What are the known downstream signaling pathways affected by KRAS G12D?
The KRAS G12D mutation leads to the constitutive activation of several downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The most prominent of these are:
-
RAF/MEK/ERK (MAPK) Pathway: This is a central signaling cascade that regulates cell growth, division, and survival.[6]
-
PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, metabolism, and survival. KRAS G12D preferentially activates this pathway.[3]
-
RalGDS/RalA/B Pathway: This pathway is involved in the regulation of the cytoskeleton, vesicular trafficking, and gene expression.
Q3: What are common mechanisms of resistance to KRAS G12D inhibitors?
Resistance to KRAS G12D inhibitors can be intrinsic or acquired and can arise through several mechanisms:
-
On-target secondary mutations: New mutations in the KRAS G12D protein can prevent the inhibitor from binding effectively.[7]
-
MAPK pathway reactivation: Cancer cells can reactivate the MAPK pathway through feedback mechanisms, even after initial suppression by the inhibitor.[7]
-
Activation of bypass pathways: Tumor cells can activate alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, to circumvent the inhibition of KRAS signaling.[8][9]
-
Upregulation of receptor tyrosine kinases (RTKs): Increased signaling from RTKs like EGFR can lead to the reactivation of the MAPK pathway.[4]
-
Phenotypic transformation: In some cases, cancer cells can change their cellular identity, for example, through an epithelial-to-mesenchymal transition (EMT), which can confer resistance.[7]
Troubleshooting Guide
This guide addresses common unexpected phenotypes observed during experiments with KRAS G12D inhibitor 23.
Issue 1: Reduced or No Efficacy of the Inhibitor in KRAS G12D Mutant Cell Lines
Question: I am not observing the expected decrease in cell viability or inhibition of downstream signaling in my KRAS G12D positive cell line after treatment with inhibitor 23. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Cell Line Integrity:
-
Action: Verify the KRAS mutation status of your cell line using sequencing. Ensure the cell line has not been misidentified or contaminated.
-
-
Inhibitor Potency and Stability:
-
Action: Confirm the concentration and purity of your inhibitor stock. Prepare fresh dilutions for each experiment.
-
-
Intrinsic Resistance:
-
Action: The cell line may have intrinsic resistance mechanisms. Analyze the baseline activity of bypass pathways like PI3K/AKT. Consider co-treatment with an inhibitor of the activated bypass pathway.
-
-
Experimental Conditions:
-
Action: Optimize inhibitor concentration and treatment duration. Perform a dose-response curve and a time-course experiment to determine the optimal conditions.
-
Issue 2: Initial Response Followed by Relapse (Acquired Resistance)
Question: My cells initially respond to inhibitor 23, but after a period of treatment, they resume proliferation. What is happening?
Possible Causes and Troubleshooting Steps:
-
MAPK Pathway Reactivation:
-
Action: Perform a time-course western blot analysis to monitor the phosphorylation levels of ERK (p-ERK). A rebound in p-ERK levels after initial suppression indicates pathway reactivation.
-
Experiment: See Experimental Protocol 1: Western Blot Analysis of KRAS Signaling Pathway .
-
-
Activation of Bypass Pathways:
-
Action: Analyze the phosphorylation status of key proteins in alternative pathways, such as AKT (p-AKT) for the PI3K pathway.
-
Experiment: See Experimental Protocol 1: Western Blot Analysis of KRAS Signaling Pathway .
-
-
Emergence of Resistant Clones:
-
Action: Isolate and characterize the resistant cell population. Sequence the KRAS gene to check for secondary mutations.
-
Issue 3: Unexpected Phenotypes Unrelated to Canonical KRAS Signaling
Question: I am observing unusual morphological changes, altered cell adhesion, or changes in protein expression that are not typically associated with the inhibition of the MAPK or PI3K pathways. Could this be an off-target effect?
Possible Causes and Troubleshooting Steps:
-
Off-Target Kinase Inhibition:
-
Action: Some inhibitors may have off-target effects on other kinases or small GTPases.[10]
-
Experiment: Perform a kinome-wide profiling assay to identify other kinases inhibited by your compound.
-
-
Cellular Stress Response:
-
Action: The observed phenotype could be a result of a cellular stress response to the inhibitor.
-
Experiment: Analyze markers of cellular stress, such as heat shock proteins or apoptosis regulators, using western blotting.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the well-characterized KRAS G12D inhibitor, MRTX1133, to provide a reference for expected efficacy.
Table 1: In Vitro Cell Viability (IC50) of MRTX1133 in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| AGS | Gastric | 6[8] |
| LS513 | Colorectal | 120[11] |
| HPAF-II | Pancreatic | 1800[11] |
| SNUC2B | Colorectal | 5700[11] |
| PANC-1 | Pancreatic | 2800[11] |
Table 2: Inhibition of pERK by MRTX1133 in a KRAS G12D Mutant Cell Line
| Cell Line | IC50 for pERK Inhibition (nM) |
| AGS | 2[8] |
| KRAS G12D-mutant cell lines (median) | ~5[9] |
Key Experimental Protocols
Experimental Protocol 1: Western Blot Analysis of KRAS Signaling Pathway
This protocol allows for the assessment of the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT.
Materials:
-
KRAS G12D mutant cancer cell line
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with varying concentrations of inhibitor 23 or vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Experimental Protocol 2: Cell Viability Assay (MTT/CCK-8)
This protocol measures the metabolic activity of cells as an indicator of cell viability after inhibitor treatment.
Materials:
-
KRAS G12D mutant cancer cell line
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[12][13]
-
Inhibitor Treatment: Treat cells with a serial dilution of inhibitor 23 or vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.[13]
-
Absorbance Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified KRAS G12D signaling pathway and the point of intervention for inhibitor 23.
Caption: A logical workflow for troubleshooting unexpected phenotypes with KRAS G12D inhibitors.
Caption: A typical experimental workflow for evaluating the efficacy of a KRAS G12D inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Culture Conditions for KRAS G12D Inhibitor Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing cell culture conditions in KRAS G12D inhibitor assays. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the oncogenic mechanism of the KRAS G12D mutation?
A1: The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, impairs the protein's ability to hydrolyze GTP to GDP.[2] This results in a constitutively active KRAS protein that continuously activates downstream pro-growth and survival signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation.[1][3]
Q2: Which cell lines are appropriate for KRAS G12D inhibitor assays?
A2: It is crucial to select cell lines that harbor the KRAS G12D mutation and are dependent on this pathway for their proliferation and survival.[4] Commonly used cell lines include those derived from pancreatic (e.g., PANC-1, Panc 04.03, AsPC-1) and colorectal cancers (e.g., GP2d, SW620).[1][5][6] It is also advisable to include KRAS wild-type (e.g., BxPC-3, HT-29) or other KRAS mutant cell lines (e.g., MIA-PaCa-2, NCI-H358 with G12C mutations) as negative controls to assess inhibitor selectivity.[1][7]
Q3: How should I prepare and store KRAS G12D inhibitor stock solutions?
A3: Most small molecule inhibitors, including those targeting KRAS G12D, are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions (e.g., 10 mM).[8][9] For long-term storage, it is recommended to store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[9][10]
Q4: Why is optimizing cell seeding density critical for my assay?
A4: Optimizing cell seeding density is crucial for the accuracy and reproducibility of cell-based assays.[11] If the density is too low, the signal-to-noise ratio may be insufficient for accurate detection.[11] Conversely, if the density is too high, cells may become over-confluent, leading to nutrient depletion, accumulation of waste, and altered metabolic activity, which can obscure the true effects of the inhibitor.[11][12] The optimal density ensures cells are in the logarithmic (exponential) growth phase, where they are most sensitive to therapeutic agents.[11]
Q5: What are the advantages of using 3D spheroid cultures over traditional 2D monolayer cultures?
A5: Three-dimensional (3D) spheroid culture models more accurately mimic the complex microenvironment of solid tumors, including gradients of oxygen and nutrients, as well as intricate cell-cell and cell-matrix interactions.[13] These factors can significantly influence drug response, and some studies have shown that cancer cells grown in 3D models can exhibit increased sensitivity to KRAS inhibitors compared to the same cells in 2D cultures.[7][13] Therefore, 3D models can be instrumental in identifying novel therapeutic strategies and compounds with greater clinical relevance.[13][14]
Troubleshooting Guides
Problem 1: My KRAS G12D inhibitor precipitates when added to the cell culture medium.
-
Cause: Small molecule inhibitors are often hydrophobic and can have poor solubility in aqueous solutions like cell culture media.[10]
-
Solution:
-
Pre-warm Media: Always add the inhibitor stock to media that has been pre-warmed to 37°C, as temperature can significantly affect solubility.[9]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed media. This gradual decrease in DMSO concentration can help maintain solubility.[9]
-
Increase Serum Concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) concentration can help solubilize hydrophobic compounds due to the presence of proteins like albumin.[9]
-
Use of Surfactants: Consider adding a low concentration of a non-ionic surfactant, such as Pluronic F-68, to the culture medium to improve solubility.[9]
-
Confirm Precipitation: To verify that the precipitate is indeed the inhibitor, prepare a sample of the inhibitor diluted in media to the final concentration, centrifuge it at high speed (>10,000 x g), and check for a pellet.[9]
-
Problem 2: I'm observing inconsistent results and high variability between replicate wells.
-
Cause: Variability can stem from several factors including inconsistent cell seeding, edge effects in the culture plate, or batch-to-batch differences in the inhibitor.[8][12]
-
Solution:
-
Optimize Cell Seeding: Ensure a uniform, single-cell suspension before plating and optimize the seeding density so that cells are in an exponential growth phase for the duration of the experiment.[15][16]
-
Mitigate Edge Effects: To avoid "edge effects," fill the outer wells of the microplate with sterile phosphate-buffered saline (PBS) or media without cells. Distribute controls (positive, negative, blank) evenly across the plate.[15]
-
Verify Compound Quality: If you suspect batch-to-batch variability, verify the purity, identity, and concentration of each inhibitor batch using methods like HPLC, LC-MS, and spectrophotometry.[8] Poorly soluble or degraded compounds can lead to lower effective concentrations.[8]
-
Automated Liquid Handling: Use automated liquid handling systems for adding compounds to minimize human error and ensure consistency.[15]
-
Problem 3: The inhibitor shows low or no activity in my cell-based assay.
-
Cause: This could be due to issues with the compound's integrity, sub-optimal assay conditions, or the development of drug resistance in the cell line.[4][17]
-
Solution:
-
Confirm Cell Line Identity and KRAS Status: Verify that your cell line indeed harbors the KRAS G12D mutation and has not developed resistance.[4] Continuous culture can sometimes lead to the selection of resistant clones.[5]
-
Optimize Incubation Time: The duration of inhibitor treatment can significantly impact the outcome. Typical incubation times range from 24 to 72 hours.[1][15] Perform a time-course experiment to determine the optimal endpoint.
-
Check Downstream Signaling: Use Western blotting or an ELISA-based assay to confirm that the inhibitor is engaging its target and inhibiting downstream signaling pathways (e.g., by measuring the phosphorylation of ERK and AKT).[1][8] This can help differentiate between a lack of compound activity and a disconnect between pathway inhibition and the cell viability phenotype.
-
Consider Acquired Resistance: If the same cell line shows decreasing sensitivity over time, it may be developing resistance through mechanisms like secondary KRAS mutations or activation of bypass signaling pathways.[8][18]
-
Data Presentation
Table 1: Example IC₅₀ Values of KRAS G12D Inhibitors in Different Cell Culture Formats
| Inhibitor | Target | Cell Line | Assay Format | IC₅₀ (M) |
|---|---|---|---|---|
| MRTX1133 | KRAS G12D | MIA-PaCa-2 | 3D Spheroid (pERK) | 3.1e-009 |
| MRTX1133 | KRAS G12D | MIA-PaCa-2 | 2D Culture (pERK) | 2.0e-007 |
| MRTX-EX185 | KRAS G12D | MIA-PaCa-2 | 3D Spheroid (pERK) | 2.3e-008 |
| MRTX-EX185 | KRAS G12D | MIA-PaCa-2 | 2D Culture (pERK) | 6.3e-007 |
Data adapted from Reaction Biology. Note that 3D models can show increased sensitivity.[7]
Table 2: General Guidelines for Cell Seeding Densities in 96-Well Plates
| Cell Line Type | Proliferation Rate | Assay Duration | Seeding Density (cells/well) |
|---|---|---|---|
| Solid Tumor (e.g., PANC-1) | Moderate | 72 hours | 2,000 - 10,000 |
| Solid Tumor (e.g., HT-29) | Fast | 48 hours | 1,000 - 5,000 |
| Leukemia (Suspension) | Fast | 72 hours | 5,000 - 20,000 |
Note: These are general guidelines. The optimal density must be determined experimentally for each specific cell line and assay condition.[11][16]
Mandatory Visualizations
Caption: Simplified KRAS G12D signaling pathway and point of inhibition.
Caption: General experimental workflow for a cell-based inhibitor assay.
Caption: Logical workflow for troubleshooting inconsistent assay results.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[19]
Materials:
-
KRAS G12D mutant cell line
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)[9]
-
KRAS G12D inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]
-
DMSO[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed a single-cell suspension in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
Inhibitor Treatment: Prepare serial dilutions of the KRAS G12D inhibitor in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include vehicle control wells containing medium with the same final concentration of DMSO.[1]
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][9] Mix gently on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC₅₀ value using non-linear regression analysis.[1]
Protocol 2: Western Blot Analysis of Downstream Signaling
This method assesses the phosphorylation status of key proteins in KRAS downstream pathways, such as ERK and AKT, to confirm target engagement by the inhibitor.[1]
Materials:
-
KRAS G12D mutant cell line
-
6-well cell culture plates
-
KRAS G12D inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors[1]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[4]
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-RAS G12D)[2][21]
-
HRP-conjugated secondary antibodies[4]
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the KRAS G12D inhibitor or vehicle control for a short duration (e.g., 2-3 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1] Scrape the cells and collect the lysate.
-
Protein Quantification: Clarify the lysates by centrifugation (e.g., 14,000 rpm for 15 minutes at 4°C) and determine the protein concentration of the supernatant using a BCA assay.[4]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Analyze the band intensities to determine the change in phosphorylation of target proteins relative to total protein and loading controls.
Protocol 3: 3D Spheroid Formation and Viability Assay
This protocol describes the formation of 3D spheroids using low-attachment plates to better mimic an in vivo tumor environment.[13]
Materials:
-
KRAS G12D mutant cell line
-
Ultra-low attachment round-bottom 96-well plates
-
Complete growth medium
-
KRAS G12D inhibitor
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Spheroid Formation:
-
Prepare a single-cell suspension in complete growth medium.
-
Seed the desired number of cells (e.g., 2,000-5,000 cells/well) into the wells of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at low speed (e.g., 300 x g for 10 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate for 3-4 days to allow for the formation of tight, single spheroids in each well.
-
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor and add them to the wells containing the spheroids. Incubate for 72 hours or the desired treatment duration.
-
Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Analysis: Calculate spheroid viability as a percentage of the DMSO-treated control and determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. opentrons.com [opentrons.com]
- 13. benchchem.com [benchchem.com]
- 14. VitroGel®-Enhanced 3D Culture Models Reveal the Potential of Basroparib in Overcoming MEK Inhibitor Resistance in KRAS-Mutated Colorectal Cancer | TheWell Bioscience [thewellbio.com]
- 15. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. kuickresearch.com [kuickresearch.com]
- 18. Site-specific mutagenesis screening in KRASG12D mutant library to uncover resistance mechanisms to KRASG12D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Ras (G12D Mutant Specific) (D8H7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating the Specificity of KRAS G12D Inhibitors: A Comparative Guide
The development of specific inhibitors targeting the KRAS G12D mutation marks a significant advancement in precision oncology.[1] The KRAS protein is a critical node in cellular signaling, regulating pathways such as the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR cascades that are crucial for cell growth and survival.[2][3] Mutations in the KRAS gene, particularly the G12D substitution, lead to a constitutively active protein, driving uncontrolled cell proliferation and tumor progression.[4] This guide provides a comparative analysis of prominent KRAS G12D inhibitors, focusing on their specificity and the experimental methodologies used for validation.
Comparative Analysis of KRAS G12D Inhibitors
A new generation of small molecules has been developed to specifically target the KRAS G12D mutant protein. These inhibitors employ various mechanisms to achieve their selectivity. Below is a comparison of some of the leading KRAS G12D inhibitors based on publicly available data.
| Inhibitor | Type | Mechanism of Action | Selectivity Data |
| MRTX1133 | Non-covalent | Binds to both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS G12D with high specificity and potency.[5] It selectively inhibits oncogenic KRAS signaling in tumor cells.[6] | Preclinical models show minimal off-target effects on wild-type KRAS.[5] |
| HRS-4642 | Non-covalent | A high-affinity, selective, and long-acting inhibitor that binds to KRAS G12D and inhibits its interaction with downstream effectors like RAF1.[7] | Demonstrates strong specific inhibition of KRAS G12D mutant cell lines.[7] Binding inhibition experiments confirm its role in blocking the downstream MEK-ERK signaling pathway.[7] |
| RMC-9805 | Covalent | A tri-complex inhibitor that covalently modifies Aspartate-12 of KRAS G12D in its GTP-bound ('ON') state by forming a complex with cyclophilin A (CypA).[5][6] | Shows specificity for KRAS G12D over wild-type KRAS and other mutants.[6] |
| TH-Z827/TH-Z835 | Non-covalent | Designed to form a salt bridge with the Asp12 residue of KRAS G12D, disrupting its interaction with downstream effectors like CRAF.[3][6] | Demonstrates selectivity for KRAS G12D over wild-type and G12C mutant KRAS.[3] However, some off-target effects have been suggested, possibly through targeting other small GTPases.[3][8] |
| ASP3082 | Protein Degrader | A targeted protein degrader that utilizes proteolysis-targeting chimera (PROTAC) technology to selectively target the KRAS G12D mutant protein for degradation.[5] | This novel mechanism of action may be associated with less toxicity compared to traditional inhibitors.[9] |
Experimental Protocols for Specificity Validation
A comprehensive assessment of inhibitor specificity is crucial to minimize off-target effects and potential toxicity. A multi-pronged approach integrating data from various orthogonal assays is recommended.[2]
In Vitro Kinome Profiling
-
Purpose: To assess the inhibitory activity of the compound against a broad panel of human kinases.
-
Methodology: The inhibitor is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >400). The enzymatic activity of each kinase is measured in the presence and absence of the inhibitor. For hits that show significant inhibition, dose-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.
-
Data Output: A table of inhibition values (percent inhibition or IC50/Ki) across the kinome panel. This provides a broad overview of the inhibitor's selectivity against other kinases.
Cellular Thermal Shift Assay (CETSA)
-
Purpose: To confirm direct binding of the inhibitor to the target protein (KRAS G12D) and potential off-targets within a cellular context.
-
Methodology: Intact cells are treated with the inhibitor or a vehicle control. The cells are then heated at various temperatures, leading to protein denaturation and aggregation. The soluble fraction of proteins at each temperature is collected and analyzed by techniques such as Western blotting or mass spectrometry to determine the melting temperature (Tm) of the target protein. Ligand binding stabilizes the protein, resulting in a higher Tm.
-
Data Output: Thermal shift (ΔTm) values. A significant ΔTm for KRAS G12D in the presence of the inhibitor confirms target engagement. The absence of significant shifts for other proteins suggests specificity.
Chemical Proteomics
-
Purpose: To identify the full spectrum of protein binding partners (on- and off-targets) in an unbiased and proteome-wide manner.
-
Methodology: A chemical probe version of the inhibitor, often containing a "clickable" alkyne or biotin (B1667282) tag, is used to treat cell lysates or intact cells. The probe-bound proteins are then enriched using affinity purification (e.g., streptavidin beads for a biotinylated probe) and identified by mass spectrometry.
-
Data Output: A list of identified proteins that interact with the inhibitor. Quantitative proteomics can provide the relative binding affinities and help distinguish true off-targets from non-specific binders.
Phosphoproteomics
-
Purpose: To measure changes in downstream signaling pathways as a functional readout of on- and off-target inhibition.
-
Methodology: Cells are treated with the inhibitor, and changes in the phosphorylation status of key signaling proteins are measured. This can be done through targeted approaches like Western blotting for specific phospho-proteins (e.g., p-ERK, p-AKT) or through global, unbiased phosphoproteomic analysis using mass spectrometry.[10]
-
Data Output: Quantification of changes in phosphorylation levels of signaling nodes. Inhibition of the intended KRAS pathway (e.g., decreased p-ERK) without significant changes in other pathways indicates high specificity.
Visualizing Pathways and Workflows
Caption: Simplified KRAS signaling pathway and the point of intervention for KRAS G12D inhibitors.
Caption: A generalized experimental workflow for validating the specificity of a KRAS G12D inhibitor.
References
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 5. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge [ouci.dntb.gov.ua]
- 9. KRAS G12C & G12D inhibitors show early activity in solid tumours [dailyreporter.esmo.org]
- 10. Differences in signaling patterns on PI3K inhibition reveal context specificity in KRAS mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel KRAS G12D Inhibitors: MRTX1133 vs. HRS-4642
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two leading non-covalent inhibitors targeting the KRAS G12D mutation: MRTX1133, developed by Mirati Therapeutics, and HRS-4642, from Jiangsu Hengrui Medicine. This document synthesizes publicly available preclinical and early clinical data to evaluate their performance and provides detailed methodologies for key validation experiments.
The KRAS oncogene, particularly with a G12D mutation, has long been considered an "undruggable" target in oncology. This mutation is a key driver in a significant percentage of pancreatic, colorectal, and non-small cell lung cancers. The development of direct, selective inhibitors marks a pivotal moment in targeted therapy. This guide focuses on MRTX1133 and HRS-4642, two promising clinical candidates that non-covalently bind to the KRAS G12D protein, locking it in an inactive state and blocking downstream oncogenic signaling.
At a Glance: Key Performance Metrics
| Parameter | MRTX1133 | HRS-4642 |
| Mechanism of Action | Non-covalent, reversible inhibitor binding to the switch II pocket of both GDP- and GTP-bound KRAS G12D.[1] | High-affinity, selective, long-acting, non-covalent inhibitor of KRAS G12D. |
| Binding Affinity (Kd) | ~0.2 pM (estimated) | 0.083 nM[2][3] |
| Biochemical IC50 | <2 nM (HTRF assay)[1] | Not explicitly reported. |
| Cellular pERK Inhibition IC50 | 2 nM (AGS cell line)[1] | Dose-dependent inhibition of p-MEK and p-ERK. |
| Cell Viability IC50 | 6 nM (AGS cell line) | 0.55 to 66.58 nM in various KRAS G12D-mutant cell lines.[4] |
| Selectivity | >1000-fold for KRAS G12D over wild-type KRAS. | 21-fold higher affinity for KRAS G12D than G12C and 17-fold higher than wild-type KRAS. |
| Development Stage | Phase 1/2 Clinical Trial (NCT05737706)[5] | Phase 1/2 Clinical Trial (NCT05533463)[4] |
In-Depth Preclinical and Clinical Efficacy
MRTX1133: Potent and Selective Inhibition with Demonstrated In Vivo Regression
MRTX1133 is a potent, non-covalent inhibitor that selectively targets the KRAS G12D mutant protein.[1] It achieves this by binding to the switch II pocket, a critical region for protein-protein interactions necessary for downstream signaling.[1] A key feature of MRTX1133 is its ability to bind to both the inactive (GDP-bound) and active (GTP-bound) forms of KRAS G12D, contributing to its strong inhibitory activity.[1]
Preclinical studies have demonstrated significant anti-tumor efficacy. In the Panc 04.03 pancreatic cancer xenograft model, intraperitoneal (IP) administration of MRTX1133 led to dose-dependent tumor regressions of -62% and -73% at 10 and 30 mg/kg (BID), respectively.[6] Similarly, in the HPAC pancreatic cancer model, a 30 mg/kg BID (IP) dose resulted in an 85% tumor regression.[5] MRTX1133 is currently being evaluated in a Phase 1/2 clinical trial for patients with advanced solid tumors harboring a KRAS G12D mutation.[5]
HRS-4642: High Affinity and Promising Early Clinical Activity
HRS-4642 is another highly selective, non-covalent inhibitor of KRAS G12D.[2] It demonstrates a strong binding affinity with a dissociation constant (Kd) of 0.083 nM.[2][3] Preclinically, HRS-4642 has shown robust efficacy against KRAS G12D-mutant cancers both in vitro and in vivo.[2][4] In xenograft models, intravenous administration of HRS-4642 at doses of 7.5 and 15 mg/kg fully eradicated tumors in a lung adenocarcinoma patient-derived xenograft (PDX) model.[4]
Early results from a Phase 1 clinical trial in patients with advanced solid tumors with the KRAS G12D mutation have been encouraging.[3][7] The study reported objective response rates (ORR) of 23.7% in non-small cell lung cancer (NSCLC) and 20.8% in pancreatic ductal adenocarcinoma (PDAC).[7] The disease control rates (DCR) were 76.3% in NSCLC and 79.2% in PDAC.[7]
Visualizing the Mechanism of Action and Experimental Design
To better understand the biological context and experimental approaches, the following diagrams illustrate the KRAS signaling pathway and a typical workflow for in vivo xenograft studies.
Caption: KRAS G12D Signaling Pathway and Inhibitor Action.
Caption: Experimental Workflow for In Vivo Xenograft Studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of protocols for key assays used in the characterization of KRAS G12D inhibitors.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay is employed to determine the binding affinity of the inhibitor to the KRAS G12D protein.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound's ability to displace a fluorescently labeled ligand from the KRAS G12D protein.
-
Principle: The assay relies on the proximity of a donor fluorophore (e.g., on an antibody binding to a tagged KRAS protein) and an acceptor fluorophore (e.g., on a ligand that binds to the switch II pocket). When a test compound displaces the labeled ligand, the FRET signal decreases.
-
Methodology:
-
Recombinant His-tagged KRAS G12D protein is incubated with a fluorescently labeled ligand in a 384-well plate.
-
Serial dilutions of the test inhibitor (MRTX1133 or HRS-4642) are added to the wells.
-
A terbium-labeled anti-His-tag antibody is added as the FRET donor.
-
After incubation, the plate is read on a TR-FRET-compatible plate reader.
-
The resulting signal is inversely proportional to the binding of the test inhibitor, and IC50 values are calculated from the dose-response curve.
-
Cellular Assay: Phospho-ERK (pERK) Inhibition via Western Blot
This assay assesses the inhibitor's ability to block the KRAS downstream signaling pathway within a cellular context.
-
Objective: To quantify the reduction in phosphorylated ERK, a key downstream effector of the KRAS pathway, following inhibitor treatment.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample. The levels of pERK are compared to total ERK and a loading control to determine the extent of pathway inhibition.
-
Methodology:
-
KRAS G12D mutant cancer cells (e.g., AGS, AsPC-1) are seeded and allowed to attach.
-
Cells are treated with a range of concentrations of the inhibitor for a specified duration (e.g., 2-24 hours).
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against pERK and total ERK.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Band intensities are quantified to determine the IC50 for pERK inhibition.[1][4][8]
-
Cell-Based Assay: Cell Viability
This assay determines the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines.
-
Objective: To determine the IC50 of the inhibitor in reducing the viability of KRAS G12D-mutant cancer cells.
-
Principle: Assays like CellTiter-Glo or MTS measure the metabolic activity of cells, which correlates with the number of viable cells.
-
Methodology:
-
KRAS G12D mutant cancer cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with serial dilutions of the inhibitor.
-
Following a 72-hour incubation period, a reagent such as CellTiter-Glo is added to the wells.
-
The luminescence or absorbance is measured using a plate reader.
-
The percentage of cell viability relative to a vehicle control is calculated, and the IC50 is determined from the dose-response curve.[1][8]
-
In Vivo Assay: Xenograft Tumor Models
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Objective: To assess the ability of the inhibitor to suppress tumor growth or induce regression in mice bearing tumors derived from KRAS G12D mutant cancer cell lines.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor volume is monitored over time.
-
Methodology:
-
Human cancer cells with a KRAS G12D mutation (e.g., Panc 04.03, HPAC, AsPC-1) are subcutaneously implanted into immunocompromised mice.[1][4]
-
When tumors reach a predetermined volume, the mice are randomized into treatment and vehicle control groups.
-
MRTX1133 is typically administered via intraperitoneal (IP) injection, while HRS-4642 has been administered intravenously (IV).[1] Dosing schedules vary (e.g., twice daily for MRTX1133).
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
The study concludes when tumors in the control group reach a specified size, and the tumor growth inhibition (TGI) or regression is calculated for the treatment groups.[1][4]
-
Conclusion
Both MRTX1133 and HRS-4642 have demonstrated remarkable promise as potent and selective inhibitors of KRAS G12D, a notoriously difficult cancer target. MRTX1133 exhibits picomolar binding affinity and has shown significant tumor regression in various preclinical models. HRS-4642 also displays high-affinity binding and has produced encouraging objective responses in early clinical trials. The data presented in this guide, based on publicly available information, suggests that both compounds are advancing rapidly and represent a significant step forward in the treatment of KRAS G12D-driven cancers. Further clinical data will be crucial in determining the comparative efficacy and safety profiles of these two leading molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HRS-4642 is highly active against KRAS G12D-mutated tumors | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. KRAS G12C & G12D inhibitors show early activity in solid tumours [dailyreporter.esmo.org]
- 8. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of KRas G12D-Specific versus Pan-RAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of inhibiting oncogenic KRAS mutants has marked a significant breakthrough in cancer therapy. While the first wave of approved drugs successfully targeted the KRAS G12C mutation, the focus has expanded to address other prevalent mutations, most notably KRAS G12D, a key driver in pancreatic, colorectal, and lung cancers. This guide provides an objective comparison of the preclinical efficacy of the selective KRAS G12D inhibitor, MRTX1133, against pan-RAS inhibitors, which are designed to target multiple RAS isoforms regardless of mutation status.
Mechanism of Action: A Tale of Two Strategies
KRAS G12D-specific inhibitors and pan-RAS inhibitors employ distinct mechanisms to counteract oncogenic signaling.
MRTX1133 , a selective, non-covalent inhibitor, targets the KRAS G12D mutant protein with high affinity.[1][2] It binds to the switch-II pocket in both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D.[3][4] This binding event disrupts the protein-protein interactions necessary for the activation of downstream effectors, effectively shutting down oncogenic signaling cascades like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][4][5]
Pan-RAS inhibitors , such as BI-2852, also bind to a pocket located between switch I and switch II.[6] This region is highly conserved across RAS isoforms (KRAS, NRAS, HRAS). By occupying this pocket, pan-RAS inhibitors block the interaction of RAS proteins with their effectors, thereby inhibiting downstream signaling in a mutation-independent manner.[6]
Quantitative Comparison of Preclinical Efficacy
The following tables summarize key quantitative data from preclinical studies of MRTX1133 and the pan-RAS inhibitor BI-2852. It is important to note that these data are collated from different studies and experimental conditions may vary.
Table 1: Biochemical and Cellular Potency
| Parameter | MRTX1133 (KRAS G12D-Specific) | BI-2852 (Pan-RAS) | Cell Line / Assay Conditions |
| Binding Affinity (IC₅₀/Kᵢ) | <2 nM (IC₅₀, to GDP-bound KRAS G12D)[1][2] | 740 nM (Kᵢ, to KRAS G12D)[4][7] | Biochemical HTRF/ITC Assays |
| Selectivity | ~700-fold for KRAS G12D vs. KRAS WT[1][2] | Broadly active against RAS isoforms | Biochemical Assays |
| pERK Inhibition (IC₅₀/EC₅₀) | ~5 nM (median IC₅₀)[1][2] | 5.8 µM (EC₅₀)[4][7] | KRAS G12D-mutant cell lines (e.g., AGS) / NCI-H358 (KRAS mutant) |
| Cell Viability (IC₅₀) | ~5 nM (median IC₅₀)[1][2] | Low micromolar range[6] | KRAS G12D-mutant cell lines |
Table 2: In Vivo Antitumor Activity (Xenograft Models)
| Inhibitor | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression |
| MRTX1133 | Panc 04.03 (pancreatic) | 3 mg/kg BID (IP) | 94% TGI[8] |
| Panc 04.03 (pancreatic) | 10 mg/kg BID (IP) | -62% (regression)[8] | |
| Panc 04.03 (pancreatic) | 30 mg/kg BID (IP) | -73% (regression)[8] | |
| HPAC (pancreatic) | 30 mg/kg BID (IP) | 85% regression[5] | |
| BI-2852 | Not reported in available literature | - | - |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. opnme.com [opnme.com]
- 8. pubs.acs.org [pubs.acs.org]
head-to-head comparison of KRAS G12D covalent and non-covalent inhibitors
A new frontier in oncology research is the direct targeting of KRAS mutations, long considered "undruggable." The KRAS G12D mutation, in particular, is a major driver in a significant portion of pancreatic, colorectal, and non-small cell lung cancers. Two distinct strategies have emerged to tackle this challenge: covalent and non-covalent inhibition. This guide provides a detailed, head-to-head comparison of the preclinical performance of leading candidates from both classes, offering researchers and drug development professionals a comprehensive overview of their mechanisms, efficacy, and the experimental data supporting their advancement.
At the forefront of non-covalent inhibition is MRTX1133 , a potent and selective inhibitor that binds reversibly to the KRAS G12D protein.[1] In the covalent inhibitor camp, RMC-9805 stands out as a first-in-class molecule that forms an irreversible bond with the mutant KRAS G12D.[2] This comparison will delve into the preclinical data of these two pioneering molecules to illuminate the strengths and nuances of each approach.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between these two classes of inhibitors lies in how they interact with the KRAS G12D protein.
Non-Covalent Inhibition (MRTX1133): MRTX1133 operates through a reversible, non-permanent binding to a specific pocket on the KRAS G12D protein known as the switch-II pocket.[1] By occupying this pocket, it disrupts the interaction of KRAS G12D with its downstream effector proteins, thereby blocking the signaling cascade that drives uncontrolled cell growth.[1] A key feature of MRTX1133 is its ability to bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D, contributing to its potent inhibitory activity.[1]
Covalent Inhibition (RMC-9805): RMC-9805 employs a targeted and irreversible mechanism. It forms a stable tri-complex with the KRAS G12D protein and an intracellular chaperone protein called cyclophilin A.[2][3] This tri-complex formation leads to the covalent modification of the mutant aspartate residue at position 12, effectively locking the protein in an inactive state and preventing downstream signaling.[2][3] This irreversible binding offers the potential for durable target engagement.
References
Comparative Cross-Reactivity Profile of a KRAS G12D Inhibitor Against Other KRAS Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of a representative KRAS G12D inhibitor, MRTX1133, against other KRAS mutants. The data presented herein is compiled from publicly available research to offer an objective analysis of the inhibitor's performance, supported by detailed experimental methodologies.
Introduction to KRAS G12D Inhibition and the Imperative of Selectivity
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal molecular switch in cellular signaling pathways, cycling between an active GTP-bound and an inactive GDP-bound state.[1] Mutations in KRAS are among the most prevalent oncogenic drivers in human cancers, with the G12D mutation being particularly common in pancreatic, colorectal, and lung cancers.[2][3] These mutations lock KRAS in a constitutively active state, leading to uncontrolled cell proliferation and survival through downstream pathways like the MAPK/ERK and PI3K/AKT cascades.[1][4]
The development of inhibitors specifically targeting mutant KRAS isoforms has been a significant breakthrough. High selectivity for the target mutant over wild-type (WT) KRAS and other mutants is a critical attribute for a therapeutic candidate, as it can minimize off-target effects and enhance the therapeutic window.[4] This guide focuses on the selectivity profile of MRTX1133, a potent and selective noncovalent inhibitor of KRAS G12D.[5][6]
Biochemical Selectivity Profile
Biochemical assays are fundamental in quantifying the direct interaction between an inhibitor and various KRAS proteins. The data below summarizes the binding affinity and inhibitory activity of MRTX1133 against different KRAS variants.
Comparative Binding Affinity (KD)
The dissociation constant (KD) is a measure of the binding affinity of an inhibitor to its target protein; a lower KD value signifies a stronger interaction.
| Compound | Target | KD (nM) | Fold Selectivity vs. G12D |
| MRTX1133 | KRAS G12D | <0.1 | - |
| KRAS WT | >1000 | >10,000 | |
| KRAS G12C | >1000 | >10,000 | |
| KRAS G12V | >1000 | >10,000 |
Table 1: Comparative binding affinities of MRTX1133 for various KRAS mutants. Data is a summary from publicly available research.[1]
Comparative Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) quantifies the functional inhibition of the target protein's activity, such as nucleotide exchange.
| Compound | Target | IC50 (nM) | Fold Selectivity vs. G12D |
| MRTX1133 | KRAS G12D | 0.14 | - |
| KRAS WT | 5.37 | 38.4 | |
| KRAS G12C | 4.91 | 35.1 | |
| KRAS G12V | 7.64 | 54.6 |
Table 2: Comparative inhibitory activity of MRTX1133 against nucleotide exchange in various KRAS mutants.[1][7][8]
Cellular Cross-Reactivity Profile
Cellular assays are crucial for evaluating an inhibitor's performance within a more biologically relevant context, assessing its ability to engage the target in live cells and inhibit downstream signaling.
Target Engagement in Live Cells
Cellular target engagement assays confirm the inhibitor's ability to bind to its intended target within the complex intracellular environment.
| Compound | Cell Line (KRAS status) | Target Engagement |
| MRTX1133 | KRAS G12D | High |
| KRAS G12C | Low | |
| KRAS WT | Low |
Table 3: Summary of MRTX1133 cellular target engagement in cell lines with different KRAS mutations.[7]
Inhibition of Downstream Signaling
The efficacy of a KRAS inhibitor is often determined by its capacity to suppress the phosphorylation of downstream effector proteins like ERK, a key component of the MAPK pathway.[1]
| Compound | Cell Line (KRAS status) | Effect on p-ERK |
| MRTX1133 | AsPC-1 (KRAS G12D) | Strong Inhibition |
| HCT116 (KRAS G13D) | Minimal Inhibition | |
| A549 (KRAS G12S) | Minimal Inhibition |
Table 4: Effect of MRTX1133 on ERK phosphorylation in various cancer cell lines.
Signaling Pathway and Experimental Workflow
Visualizing the biological pathways and experimental processes is essential for understanding the mechanism of action and the evaluation strategy for these inhibitors.
Caption: The KRAS signaling pathway and the point of intervention for G12D inhibitors.
Caption: A typical experimental workflow for assessing inhibitor cross-reactivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in determining the cross-reactivity profile of KRAS inhibitors.
Biochemical Assay: TR-FRET Nucleotide Exchange Assay
This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS protein, a key step in its activation.[1][9]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against KRAS nucleotide exchange.
-
Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A fluorescently labeled GTP analog and a KRAS protein tagged with a FRET donor are used. The binding of the fluorescent GTP to KRAS brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors that prevent nucleotide exchange will reduce the FRET signal.
-
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a solution containing His-tagged KRAS protein (G12D, G12C, G12V, or WT) pre-loaded with GDP and the guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1.
-
Initiate the exchange reaction by adding a solution containing the fluorescent GTP analog and the TR-FRET donor-labeled antibody.[9]
-
Incubate the plate at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the ratio of acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.[9]
-
Cell-Based Assay: Western Blot for Downstream Signaling
This assay assesses the phosphorylation status of downstream effectors like ERK and AKT as a readout of KRAS pathway inhibition.
-
Objective: To determine the effect of the inhibitor on KRAS downstream signaling pathways.
-
Procedure:
-
Seed cancer cell lines with different KRAS mutations (e.g., AsPC-1 for G12D, HCT116 for G13D) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.[9]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities to determine the relative levels of p-ERK.
-
Cell-Based Assay: Cell Viability Assay
This assay determines the IC50 of the test compound in reducing the viability of cancer cells with specific KRAS mutations.
-
Objective: To measure the cytotoxic or cytostatic effect of the inhibitor on different cancer cell lines.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the inhibitor.
-
Incubate the plates for 72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Plot the cell viability against the compound concentration and use a non-linear regression model to calculate the IC50.
-
Conclusion
The comprehensive characterization of a KRAS G12D inhibitor's cross-reactivity profile is a critical step in its preclinical development. The data for MRTX1133 demonstrates a high degree of selectivity for the KRAS G12D mutant over wild-type KRAS and other common mutants, both in biochemical and cellular assays. A thorough evaluation using a combination of these assays provides a clear understanding of an inhibitor's potency, selectivity, and potential therapeutic applications. This data-driven approach is essential for advancing novel, highly effective, and safe therapies for patients with KRAS-mutant cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Selective and Potent KRASG12D Inhibitors as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Harnessing Synergy: A Comparative Guide to KRAS G12D Inhibitor 23 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting the KRAS G12D mutation, a key driver in a significant portion of pancreatic, colorectal, and other solid tumors, has opened new avenues for targeted cancer therapy. While monotherapy with these inhibitors shows promise, preclinical evidence strongly suggests that their efficacy can be dramatically enhanced through synergistic combinations with standard-of-care chemotherapy. This guide provides a comprehensive comparison of the performance of the KRAS G12D inhibitor, exemplified by the well-studied compound MRTX1133, in combination with chemotherapy, supported by experimental data.
Executive Summary
Preclinical studies have demonstrated a powerful synergistic effect when combining the KRAS G12D inhibitor MRTX1133 with the chemotherapeutic regimen of gemcitabine (B846) and nab-paclitaxel (NPT-GEM). This combination leads to profound tumor regression in pancreatic cancer models, a feat not achieved by either agent alone. The underlying mechanism appears to be a multi-pronged attack: the KRAS G12D inhibitor suppresses the primary oncogenic signaling pathway, leading to cell cycle arrest and apoptosis, while also rendering the tumor cells more susceptible to the cytotoxic effects of chemotherapy. This guide will delve into the quantitative data from these studies, detail the experimental methodologies, and visualize the key pathways and workflows.
Quantitative Data Presentation
The synergistic anti-tumor activity of KRAS G12D inhibitor 23 (represented by MRTX1133) in combination with chemotherapy is most evident in in vivo studies. The following tables summarize key quantitative findings from preclinical pancreatic ductal adenocarcinoma (PDAC) models.
Table 1: In Vivo Tumor Growth Inhibition in AsPC-1 Xenograft Model
| Treatment Group | Average Net Tumor Growth (mm³) | Outcome |
| Vehicle Control | 327 | Progressive Tumor Growth |
| NPT-GEM | 129 | Tumor Growth Inhibition |
| MRTX1133 | 56 | Significant Tumor Growth Inhibition |
| MRTX1133 + NPT-GEM | -4 | Tumor Regression [1] |
This data clearly demonstrates that the combination of MRTX1133 and NPT-GEM leads to tumor regression, a significantly superior outcome compared to the tumor growth inhibition observed with either monotherapy.
Table 2: Comparative Efficacy in Pancreatic Cancer Mouse Models
| Treatment Group | Average Reduction in Tumor Size | Key Observation |
| KRAS Inhibitor Alone | - | Baseline for comparison |
| KRAS Inhibitor + Chemotherapy | ~60% greater than inhibitor alone | Prevents Metastasis |
Studies in mouse models of metastatic pancreatic cancer have shown that while monotherapy with either a KRAS inhibitor or chemotherapy can reduce lung metastases, the combination of both therapies completely prevents the spread of cancer to the lungs.[2]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of these findings. Below are representative protocols for the key in vitro and in vivo experiments.
In Vitro Synergy Assessment: Cell Viability Assay
This protocol outlines the determination of the synergistic effects of a KRAS G12D inhibitor and chemotherapy on cancer cell proliferation.
-
Cell Lines: Human pancreatic cancer cell lines harboring the KRAS G12D mutation (e.g., AsPC-1, HPAF-II, SW-1990).
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Stock solutions of the KRAS G12D inhibitor (e.g., MRTX1133) and chemotherapeutic agents (e.g., gemcitabine, nab-paclitaxel) are prepared in a suitable solvent like DMSO.
-
Cell Viability Assay (WST-1 or similar):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with the KRAS G12D inhibitor, chemotherapy, or a combination of both at various concentrations. A constant ratio combination design is typically used.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as WST-1, which measures the metabolic activity of viable cells.
-
Absorbance is measured using a microplate reader.
-
-
Data Analysis: The dose-effect curves for each drug and their combination are generated. The Combination Index (CI) is calculated using software like CompuSyn, based on the Chou-Talalay method, to quantitatively determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[3]
In Vivo Tumor Growth Inhibition in a Xenograft Model
This protocol describes the workflow for assessing the in vivo efficacy of the combination therapy in a mouse xenograft model.
-
Animal Model: Immunocompromised mice (e.g., 4–6-week-old female NOD/SCID mice) are used.
-
Tumor Implantation: KRAS G12D mutant human pancreatic cancer cells (e.g., AsPC-1) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Group 1 (Control): Vehicle control administered.
-
Group 2 (KRAS G12D inhibitor): Administered, for example, orally daily.
-
Group 3 (Chemotherapy): NPT-GEM administered, for example, intravenously or intraperitoneally on a specified schedule.
-
Group 4 (Combination): Both the KRAS G12D inhibitor and chemotherapy are administered according to their respective schedules.
-
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study to assess anti-tumor efficacy and toxicity. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunoblotting).[1]
Immunoblot Analysis
This protocol is used to assess the on-target effects of the combination therapy on key signaling proteins.
-
Protein Extraction: Protein lysates are prepared from treated cells or tumor tissues.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against proteins of interest (e.g., p-ERK, p-AKT, p-S6, cleaved-PARP-1, cleaved-caspase-3) and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: KRAS G12D signaling pathway and points of therapeutic intervention.
Experimental Workflow Diagram
Caption: Workflow for in vivo assessment of synergistic anti-tumor efficacy.
Conclusion
The combination of a KRAS G12D inhibitor with standard chemotherapy represents a highly promising therapeutic strategy. The preclinical data strongly support the synergistic nature of this combination, leading to enhanced tumor cell killing, profound tumor regression, and prevention of metastasis in pancreatic cancer models. The detailed experimental protocols and pathway analyses provided in this guide offer a framework for further research and development in this critical area of oncology. Continued investigation, including clinical trials, is warranted to translate these encouraging preclinical findings into improved outcomes for patients with KRAS G12D-mutated cancers.
References
Validating KRAS G12D Inhibitor Target Engagement: A Comparative Guide to CETSA and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting the KRAS G12D mutation, a key driver in numerous cancers, marks a significant advancement in precision oncology. Verifying that these inhibitors effectively engage their intended target within the complex cellular environment is a critical step in their preclinical and clinical development. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of KRAS G12D inhibitors, using the well-characterized inhibitor MRTX1133 as a primary example.
Introduction to KRAS G12D and Target Engagement
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12D mutation results in a constitutively active protein, leading to uncontrolled downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades. KRAS G12D inhibitors are designed to bind to the mutant protein and lock it in an inactive state, thereby inhibiting tumorigenesis. Target engagement assays are essential to confirm that a drug candidate directly interacts with its intended protein target in a cellular context.
Comparative Analysis of Target Engagement Assays
This section compares CETSA with other widely used methods for validating KRAS G12D inhibitor target engagement. Each method offers distinct advantages and limitations in terms of throughput, physiological relevance, and the nature of the data generated.
Quantitative Data Summary
The following tables summarize key quantitative data for MRTX1133, a potent and selective KRAS G12D inhibitor, obtained using various target engagement and functional assays.
Table 1: Biochemical and Cellular Potency of MRTX1133
| Assay Type | KRAS Variant | Parameter | Value |
| Biochemical Homogeneous Time-Resolved Fluorescence | KRAS G12D | IC50 | < 2 nM[1][2] |
| TR-FRET Nucleotide Exchange Assay | KRAS G12D | IC50 | 0.14 nM[3] |
| TR-FRET Nucleotide Exchange Assay | KRAS WT | IC50 | 5.37 nM[3] |
| TR-FRET Nucleotide Exchange Assay | KRAS G12C | IC50 | 4.91 nM[3] |
| TR-FRET Nucleotide Exchange Assay | KRAS G12V | IC50 | 7.64 nM[3] |
| Cell Viability Assay (AGS cells) | KRAS G12D | IC50 | ~5 nM[2] |
Table 2: In Vivo Efficacy of MRTX1133 in Pancreatic Cancer Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition/Regression | Reference |
| HPAC (human pancreatic) | 30 mg/kg, twice daily (IP) | 85% regression | [1] |
| AsPC-1 (human pancreatic) | Not specified | Significant antitumor efficacy | [4] |
| KPC (genetically engineered mouse) | Not specified | Deep tumor regressions | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. This section provides protocols for CETSA and alternative assays used to validate KRAS G12D inhibitor target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess target engagement in a cellular context. It is based on the principle that ligand binding increases the thermal stability of the target protein.
Protocol:
-
Cell Culture and Treatment: Culture KRAS G12D mutant cancer cells (e.g., AsPC-1, HPAF-II) to 70-80% confluency. Treat the cells with the KRAS G12D inhibitor (e.g., MRTX1133) at various concentrations or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-5 hours) at 37°C.[3]
-
Cell Harvesting and Heat Shock: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 44-68°C) for 3 minutes in a thermal cycler, followed by a cooling step.[3] For isothermal dose-response experiments with MRTX1133, a single heat shock at 67°C for 3 minutes has been used.[3]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze the amount of soluble KRAS G12D protein by Western blot or other protein detection methods. A positive thermal shift in the presence of the inhibitor indicates target engagement.[7]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Based Nucleotide Exchange Assay
This biochemical assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12D protein, a key step in its activation.
Protocol:
-
Reagent Preparation: Prepare solutions of purified KRAS G12D protein, a fluorescently labeled GTP analog (acceptor), an antibody against a tag on the KRAS protein labeled with a FRET donor (e.g., Terbium), and the guanine (B1146940) nucleotide exchange factor (GEF), SOS1.
-
Compound Plating: Dispense the test inhibitor (e.g., MRTX1133) at various concentrations into a 384-well assay plate.
-
Reaction Assembly: Add the KRAS G12D protein, donor-labeled antibody, and acceptor-labeled GTP to the wells.
-
Initiation of Nucleotide Exchange: Add the SOS1 protein to initiate the exchange of GDP for the fluorescently labeled GTP.
-
Incubation and Detection: Incubate the plate at room temperature. Measure the TR-FRET signal using a compatible plate reader. A decrease in the FRET signal in the presence of the inhibitor indicates prevention of nucleotide exchange and thus, target engagement.
In Vivo Xenograft Model
This method assesses the in vivo efficacy of the inhibitor in a living organism, providing a more physiologically relevant context.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant KRAS G12D mutant human pancreatic cancer cells (e.g., AsPC-1 or HPAC) into the mice.[1][4]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into vehicle control and treatment groups.
-
Drug Administration: Administer the KRAS G12D inhibitor (e.g., MRTX1133) via a specified route (e.g., intraperitoneal injection) and dosing schedule.[1]
-
Monitoring and Analysis: Measure tumor volume and mouse body weight regularly. At the end of the study, tumors can be excised for further analysis, such as Western blotting, to confirm downstream signaling inhibition (e.g., pERK levels).
Visualizing Key Processes
Diagrams illustrating the signaling pathway and experimental workflows can aid in understanding the mechanism of action and the experimental design.
Caption: Simplified KRAS G12D signaling pathway and the point of intervention by MRTX1133.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The validation of target engagement is a cornerstone of modern drug development. While CETSA provides a direct and physiologically relevant measure of target binding within intact cells, it is often complemented by other techniques. Biochemical assays like TR-FRET are invaluable for high-throughput screening and determining intrinsic binding affinities, while in vivo models are essential for evaluating efficacy in a complex biological system. For a comprehensive understanding of a KRAS G12D inhibitor's profile, an integrated approach utilizing a combination of these methods is recommended. The data for MRTX1133 demonstrates a potent and selective inhibitor, with its target engagement and efficacy confirmed through a variety of orthogonal assays, paving the way for its clinical development.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 7. benchchem.com [benchchem.com]
In Vivo Efficacy of KRAS G12D Inhibitor MRTX1133: A Comparative Analysis Across Tumor Models
A comprehensive review of preclinical data demonstrates the potent anti-tumor activity of the KRAS G12D inhibitor, MRTX1133, across various cancer models. Notably, pancreatic tumor models exhibit the most significant response to MRTX1133 treatment, with high rates of tumor regression. Efficacy in colorectal and lung cancer models has also been observed, highlighting the broad potential of this targeted therapy.
MRTX1133, a selective, non-covalent inhibitor of the KRAS G12D mutant protein, has shown considerable promise in preclinical studies. Research indicates that this inhibitor effectively targets and suppresses the constitutively active KRAS G12D protein, a key driver in a significant subset of pancreatic, colorectal, and lung cancers. In vivo studies using xenograft, patient-derived xenograft (PDX), and genetically engineered mouse models (GEMMs) have consistently demonstrated the anti-tumor effects of MRTX1133.
Comparative In Vivo Efficacy
The in vivo efficacy of MRTX1133 varies across different tumor types, with pancreatic cancer models showing a particularly robust response.
| Tumor Model | Mouse Model | Cell Line / Origin | Dosing Regimen | Efficacy |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Xenograft | HPAC | 30 mg/kg, i.p., twice daily | 85% tumor regression[1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Xenograft | Panc 04.03 | Not specified | Tumor regression[2] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | CDX & PDX | Multiple | Not specified | ≥30% tumor regression in 8 of 11 (73%) models[3] |
| Colorectal Cancer (CRC) | Xenograft | Not specified | 50 mg/kg, oral, once daily | 70% tumor reduction in 28 days[3] |
| Colorectal Cancer (CRC) | CDX & PDX | Multiple | Not specified | ≥30% tumor regression in 2 of 8 (25%) models[1] |
| Lung Cancer | Genetically Engineered Mouse Model (GEMM) | KRAS G12D-mutant | 10 mg/kg, i.p., once daily | Inhibition of tumor progression[4][5][6] |
Note: CDX = Cell line-Derived Xenograft; PDX = Patient-Derived Xenograft; i.p. = intraperitoneal.
KRAS Signaling Pathway and MRTX1133 Mechanism of Action
The KRAS protein is a central node in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation locks KRAS in the active state, leading to constitutive activation of downstream pro-growth and survival pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. MRTX1133 selectively binds to the KRAS G12D mutant protein, inhibiting its interaction with downstream effectors and thereby blocking these oncogenic signals.[7][8]
Caption: The KRAS signaling pathway and the inhibitory action of MRTX1133.
Experimental Protocols
The in vivo efficacy of MRTX1133 was evaluated using established preclinical models and methodologies.
In Vivo Xenograft Studies:
-
Cell Line Implantation: Human cancer cell lines harboring the KRAS G12D mutation (e.g., HPAC for pancreatic cancer) were subcutaneously implanted into immunocompromised mice.[7]
-
Tumor Growth and Randomization: Tumors were allowed to grow to a specified volume. Mice were then randomized into vehicle control and MRTX1133 treatment groups.[7]
-
Drug Administration: MRTX1133 was administered via intraperitoneal (i.p.) or oral routes at various doses and schedules (e.g., 30 mg/kg i.p., twice daily, or 50 mg/kg orally, once daily).[3][7]
-
Efficacy Assessment: Tumor volume and body weight were monitored regularly throughout the study. The primary efficacy endpoint was typically tumor growth inhibition or regression compared to the vehicle control group.[7]
Genetically Engineered Mouse Models (GEMMs):
For lung cancer studies, conditional KRAS G12D-mutant mice were generated to induce lung-specific tumors. MRTX1133 was administered intraperitoneally at a dose of 10 mg/kg once daily for specified durations (e.g., 4, 8, or 12 days).[4][5][6]
Caption: Experimental workflow for in vivo xenograft studies.
Conclusion
The preclinical data strongly support the in vivo efficacy of the KRAS G12D inhibitor MRTX1133 as a potent and selective anti-cancer agent. The robust tumor regression observed, particularly in pancreatic cancer models, underscores its therapeutic potential. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients with KRAS G12D-mutated cancers. The ongoing Phase I/II clinical trial of MRTX1133 will be critical in determining its safety and efficacy in humans.[1]
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MRTX1133--Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor [jknbiochem.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier of KRAS G12D Inhibition: A Comparative Guide to Preclinical and Clinical Candidates
For researchers, scientists, and drug development professionals, the pursuit of effective therapies targeting KRAS mutations remains a pivotal challenge in oncology. The KRAS G12D mutation, in particular, is a prevalent driver in various aggressive cancers, including pancreatic, colorectal, and non-small cell lung cancers. This guide provides a comparative analysis of prominent KRAS G12D inhibitors, with a focus on "KRAS G12D inhibitor 23" (also known as INCB159020), alongside other key players in the field. We present available preclinical and clinical data, discuss potential biomarkers for predicting treatment response, and detail essential experimental protocols.
The direct inhibition of KRAS was long considered an insurmountable task. However, recent breakthroughs have led to the development of a growing pipeline of inhibitors targeting specific KRAS mutations. This guide aims to provide an objective comparison of their performance based on publicly available data, offering a valuable resource for evaluating current and future therapeutic strategies.
Comparative Performance of KRAS G12D Inhibitors
The following tables summarize the in vitro and in vivo performance of several leading KRAS G12D inhibitors. This data is crucial for understanding the potency and potential efficacy of these compounds.
Table 1: In Vitro Potency of KRAS G12D Inhibitors
| Inhibitor | Alias | Target | IC50 (pERK Inhibition) | Cell Line | Binding Affinity (Kd) | Source(s) |
| INCB159020 | This compound | KRAS G12D | 33 nM | HTRF pERK cell assays | 22 nM (SPR) | [1] |
| MRTX1133 | KRAS G12D | ~5 nM (median) | KRAS G12D-mutant cell lines | ~0.2 pM | [2] | |
| RMC-9805 | KRAS G12D (ON) | 23 nM (EC50) | AsPC-1 | - | ||
| HRS-4642 | KRAS G12D | 0.55 - 66.58 nM | Various KRAS G12D-mutant cell lines | 0.083 nM |
Table 2: In Vivo Efficacy of KRAS G12D Inhibitors
| Inhibitor | Model | Dosing | Outcome | Source(s) |
| INCB159020 | HPAC mouse model | 30, 100, 300 mg/kg (oral) | Dose-dependent inhibition of pERK | [1] |
| MRTX1133 | HPAC xenograft model | 30 mg/kg (IP, twice daily) | 85% tumor regression | [3] |
| RMC-9805 | PDAC patients (Phase 1) | 1200 mg daily or 600 mg BID | 30% Objective Response Rate (ORR), 80% Disease Control Rate (DCR) | [4][5][6] |
| HRS-4642 | NSCLC patients (Phase 1) | 800mg/1200mg Q2W | 23.7% ORR, 76.3% DCR | [7] |
| HRS-4642 | PDAC patients (Phase 1) | 1200mg Q2W | 20.8% ORR, 79.2% DCR | [7] |
Biomarker Discovery for Predicting Response
Identifying predictive biomarkers is critical for patient stratification and for developing rational combination therapies. Research into biomarkers for KRAS G12D inhibitors is ongoing, with several promising avenues being explored.
Circulating Tumor DNA (ctDNA): The clearance of KRAS G12D mutations from ctDNA has emerged as a strong candidate for a predictive biomarker. In a phase 1 study of RMC-9805, early on-therapy clearance of KRAS G12D in the plasma was associated with a better response.[8] This suggests that monitoring ctDNA could provide an early indication of treatment efficacy. Preoperative detection of KRAS G12D mutation in ctDNA has also been shown to be a powerful predictor of early recurrence in resectable pancreatic ductal adenocarcinoma (PDAC) patients.[9]
Gene Expression Signatures: The tumor microenvironment and co-occurring genetic alterations can significantly influence the response to KRAS inhibitors. For instance, the expression of ubiquitin-conjugating enzyme E2T (UBE2T) is being investigated as a potential biomarker. High UBE2T expression may be associated with resistance to MRTX1133 in KRAS G12D-mutant PDAC.
Co-mutations: The presence of other mutations alongside KRAS G12D can impact inhibitor efficacy. For example, mutations in tumor suppressor genes like TP53 or alterations in downstream signaling pathway components could confer resistance. Comprehensive genomic profiling of tumors is therefore essential for identifying potential resistance mechanisms.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable drug discovery and biomarker validation. Below are methodologies for key experiments cited in the evaluation of KRAS G12D inhibitors.
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of a KRAS G12D inhibitor that inhibits 50% of cancer cell growth (IC50).
Methodology:
-
Cell Culture: Culture KRAS G12D mutant cancer cell lines (e.g., PANC-1, AsPC-1) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the KRAS G12D inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo) to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Western Blotting for KRAS Signaling Pathway Analysis
Objective: To assess the effect of a KRAS G12D inhibitor on the phosphorylation of downstream effector proteins like ERK.
Methodology:
-
Cell Treatment: Treat KRAS G12D mutant cells with the inhibitor at various concentrations and time points.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a KRAS G12D inhibitor in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject KRAS G12D mutant cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the KRAS G12D inhibitor (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to the desired dosing schedule and duration.
-
Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental designs is essential for clarity and understanding. The following diagrams were generated using the DOT language.
Caption: Simplified KRAS G12D signaling pathway and point of intervention.
Caption: General workflow for biomarker discovery in oncology.
References
- 1. INCB159020 | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revolution Medicines Shares Early Data on RMC-9805 Monotherapy for Advanced Pancreatic Cancer [synapse.patsnap.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. onclive.com [onclive.com]
- 7. KRAS G12C & G12D inhibitors show early activity in solid tumours [dailyreporter.esmo.org]
- 8. vjoncology.com [vjoncology.com]
- 9. Preoperative detection of KRAS G12D mutation in ctDNA is a powerful predictor for early recurrence of resectable PDAC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical KRAS G12D Inhibitors: An Independent Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is rapidly evolving, with a significant focus on developing inhibitors for previously "undruggable" targets like KRAS. The KRAS G12D mutation is one of the most prevalent oncogenic drivers in various cancers, including pancreatic, colorectal, and lung adenocarcinomas. This guide provides a comparative overview of the preclinical data for the recently disclosed KRAS G12D inhibitor, compound 23 (INCB159020), alongside other notable inhibitors in this class. The objective is to offer a consolidated resource of published data to aid in the independent assessment and validation of these promising therapeutic agents.
Introduction to KRAS G12D and a New Wave of Inhibitors
The KRAS protein is a GTPase that functions as a molecular switch in cell signaling pathways, regulating cell proliferation, differentiation, and survival. The G12D mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth. For decades, direct inhibition of mutant KRAS has been a formidable challenge. However, recent breakthroughs have led to the development of specific inhibitors, heralding a new era in precision oncology. This guide focuses on the preclinical profiles of several non-covalent inhibitors that target the KRAS G12D mutant protein, including INCB159020, MRTX1133, HRS-4642, TH-Z835, and BI-2852.
Comparative Analysis of Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for a selection of KRAS G12D inhibitors based on publicly available information from their respective original publications.
In Vitro Potency and Selectivity
| Inhibitor | Target Binding (Kd, nM) | pERK Inhibition (IC50, nM) | Cell Viability (IC50, nM) | Cell Line(s) for Viability | Selectivity over WT KRAS | Reference |
| INCB159020 (23) | 22 (SPR) | 33 | Not explicitly stated | HPAF-II | 50x (binding), 80x (pERK), 28x (viability) | [1] |
| MRTX1133 | Not explicitly stated | 2 | 6 | AGS | >500-fold | [2] |
| HRS-4642 | 0.083 | Not explicitly stated | 0.55 - 66.58 | Various KRAS G12D mutant lines | >1000 nM (for other KRAS mutants) | [3][4] |
| TH-Z835 | Not explicitly stated | <2500 | 1600 (exchange assay) | PANC-1 | Selective for G12D over G12C and WT | [5][6] |
| BI-2852 | 740 (ITC) | 5800 | Low micromolar | NCI-H358 | ~10-fold | [6][7] |
In Vivo Efficacy in Xenograft Models
| Inhibitor | Animal Model | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| INCB159020 (23) | Mouse | HPAC | 30, 100, 300 mg/kg, oral | Dose-dependent pERK inhibition | [1] |
| MRTX1133 | Mouse | Panc 04.03 xenograft | 10 and 30 mg/kg BID (IP) | -62% and -73% regression, respectively | [2] |
| HRS-4642 | Mouse | AsPC-1 pancreatic cancer xenograft | 3.75, 7.5, 15 mg/kg (IV) | Significant tumor volume inhibition | [8] |
| TH-Z835 | C57BL/6 mice | Not specified | 10 mg/kg (IP) | Reduced tumor volumes | [5] |
| BI-2852 | Not applicable | Not applicable | Not applicable | Not applicable (in vitro tool) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of published findings. Below are generalized protocols for key experiments based on the methodologies described in the publications of the compared inhibitors.
Biochemical Assays (e.g., Surface Plasmon Resonance - SPR)
-
Protein Immobilization : Recombinant human KRAS G12D protein is immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
Analyte Injection : A serial dilution of the inhibitor compound is injected over the sensor surface at a constant flow rate.
-
Data Acquisition : The binding response is measured in response units (RU) over time.
-
Data Analysis : The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 binding model. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Cellular Assays (pERK Inhibition and Cell Viability)
-
Cell Culture : KRAS G12D mutant cancer cell lines (e.g., HPAF-II, AGS, PANC-1) are cultured in appropriate media and conditions.
-
Compound Treatment : Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 72 hours for viability assays).
-
pERK Measurement : For pERK inhibition, cells are lysed after a shorter treatment period (e.g., 1-2 hours), and phosphorylated ERK levels are quantified using methods like ELISA, Western Blot, or HTRF assays.
-
Cell Viability Assessment : Cell viability is measured using assays such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis : IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Studies
-
Animal Models : Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation : Human cancer cells with the KRAS G12D mutation are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), after which mice are randomized into vehicle control and treatment groups.
-
Drug Administration : The inhibitor is administered at various doses and schedules (e.g., once or twice daily) via the specified route (oral gavage or intraperitoneal injection).
-
Efficacy Evaluation : Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor growth inhibition or regression is calculated at the end of the study.
-
Pharmacodynamic Analysis : At the end of the study, tumors may be excised to measure the levels of downstream biomarkers like pERK to confirm target engagement.
Visualizing KRAS Signaling and Experimental Workflows
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: Simplified KRAS G12D signaling pathway and the point of intervention for specific inhibitors.
Caption: General experimental workflow for preclinical evaluation of KRAS G12D inhibitors.
Conclusion
The development of potent and selective KRAS G12D inhibitors represents a significant advancement in the pursuit of effective treatments for KRAS-mutant cancers. The preclinical data for INCB159020 (inhibitor 23), MRTX1133, and HRS-4642, in particular, demonstrate promising anti-tumor activity. This guide provides a consolidated summary of the publicly available data to facilitate a comparative understanding of these agents. For researchers engaged in the independent validation of these findings, the detailed experimental protocols outlined herein, in conjunction with the original publications, should serve as a valuable resource. As these molecules progress through clinical development, the scientific community eagerly awaits further data to confirm their therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Discovery of INCB159020, an Orally Bioavailable KRAS G12D Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
- 4. biorxiv.org [biorxiv.org]
- 5. HRS-4642 is highly active against KRAS G12D-mutated tumors | BioWorld [bioworld.com]
- 6. pnas.org [pnas.org]
- 7. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling KRAS G12D inhibitor 23
Disclaimer: A specific Safety Data Sheet (SDS) for KRAS G12D inhibitor 23 was not publicly available at the time of this writing. The following guidance is based on the general characteristics of potent small molecule kinase inhibitors and information from the SDS of similar KRAS inhibitors. Researchers must consult the manufacturer-specific SDS for "this compound" as soon as it is available and adhere to their institution's safety protocols.
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who will be handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Given the high potency of KRAS G12D inhibitors, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. |
| Gloves: Double-gloving with chemotherapy-rated nitrile gloves. | |
| Eye Protection: Chemical splash goggles with side-shields. | |
| Body Protection: Impervious, disposable laboratory coat or gown. | |
| Ventilation: Certified chemical fume hood or powder containment hood. | |
| Solution Preparation and Handling | Gloves: Double-gloving with chemotherapy-rated nitrile gloves. |
| Eye Protection: Safety glasses with side-shields. A face shield is recommended if there is a risk of splashing. | |
| Body Protection: Laboratory coat. | |
| Ventilation: Certified chemical fume hood. | |
| In Vitro / In Vivo Experiments | Gloves: Nitrile gloves. |
| Eye Protection: Safety glasses with side-shields. | |
| Body Protection: Laboratory coat. |
II. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Weighing:
-
Designated Area: All work with solid this compound must be conducted in a designated area, such as a chemical fume hood, to minimize contamination.
-
Personal Protective Equipment: Before handling the compound, don the appropriate PPE as detailed in the table above.
-
Weighing: When weighing the solid compound, use a balance within a certified chemical fume hood or a powder containment hood to prevent the inhalation of airborne particles.
-
Aliquotting: Prepare aliquots of the desired amount to avoid repeated handling of the stock container.
B. Solution Preparation:
-
Solvent Selection: Consult the product datasheet for the appropriate solvent. Most kinase inhibitors are soluble in organic solvents like DMSO.[1]
-
Dissolution: In a chemical fume hood, add the solvent to the vial containing the inhibitor. Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume of solvent added to experimental systems.[1]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
III. Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all disposable items that have come into contact with the inhibitor (e.g., pipette tips, tubes, gloves, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all unused solutions and contaminated media in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
| Decontamination | All non-disposable labware and surfaces should be decontaminated. Wipe surfaces with a suitable solvent (e.g., 70% ethanol) followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste. |
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
